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Foundational

An In-depth Technical Guide to 5-(aminomethyl)-N-methylpyridin-2-amine: Synthesis, Predicted Properties, and Applications in Drug Discovery

For the Attention of: Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of Novel Chemical Entities In the dynamic field of medicinal chemistry, the exploration of novel molecu...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Novel Chemical Entities

In the dynamic field of medicinal chemistry, the exploration of novel molecular scaffolds is paramount to the discovery of next-generation therapeutics. This guide focuses on 5-(aminomethyl)-N-methylpyridin-2-amine , a compound that, at the time of this writing, is not cataloged with a registered CAS number, suggesting its status as a novel or uncatalogued chemical entity. The absence of readily available data necessitates a predictive and synthetic-centric approach. This document, therefore, serves as both a technical guide and a whitepaper, postulating a viable synthetic pathway and forecasting the compound's physicochemical properties and potential applications based on established chemical principles and data from structurally analogous compounds. Our narrative is grounded in the synthesis and characterization of a closely related, documented compound, N2-methylpyridine-2,5-diamine (CAS: 28020-36-2) , and a plausible synthetic precursor, 6-(methylamino)nicotinonitrile (CAS: 261715-36-0) .

Compound Identity and Structural Elucidation

The target molecule, 5-(aminomethyl)-N-methylpyridin-2-amine, possesses a unique substitution pattern on the pyridine ring, featuring a primary aminomethyl group at the 5-position and a secondary N-methylamino group at the 2-position. This arrangement of functional groups offers a rich chemical space for derivatization and interaction with biological targets.

Table 1: Core Compound and Key Analogues

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Structure
5-(aminomethyl)-N-methylpyridin-2-amine Not AvailableC₇H₁₁N₃137.18NCCCNH₂NHCH₃
N2-methylpyridine-2,5-diamine28020-36-2C₆H₉N₃123.16NCCCNH₂NHCH₃
6-(methylamino)nicotinonitrile261715-36-0C₇H₇N₃133.15NCCCCNNHCH₃

Proposed Synthetic Pathway

The synthesis of 5-(aminomethyl)-N-methylpyridin-2-amine can be logically approached from the precursor 6-(methylamino)nicotinonitrile. The critical step in this proposed synthesis is the reduction of the nitrile functionality to a primary amine.

Synthetic Pathway cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Reduction of Nitrile 6-chloronicotinonitrile 6-chloronicotinonitrile precursor 6-(methylamino)nicotinonitrile (CAS: 261715-36-0) 6-chloronicotinonitrile->precursor Nucleophilic Aromatic Substitution methylamine Methylamine methylamine->precursor target 5-(aminomethyl)-N-methylpyridin-2-amine precursor->target Reduction reducing_agent Reducing Agent (e.g., LiAlH₄ or Catalytic Hydrogenation) reducing_agent->target

Caption: Proposed two-step synthesis of 5-(aminomethyl)-N-methylpyridin-2-amine.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 6-(methylamino)nicotinonitrile

This procedure is based on standard nucleophilic aromatic substitution reactions on chloropyridines.

  • Reaction Setup: To a solution of 6-chloronicotinonitrile (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add an excess of methylamine (e.g., 2.0-3.0 eq, either as a solution in THF or bubbled as a gas).

  • Reaction Conditions: The reaction mixture is stirred at room temperature or with gentle heating (e.g., 40-60 °C) to facilitate the substitution. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 6-(methylamino)nicotinonitrile.[1]

Protocol 2: Reduction of 6-(methylamino)nicotinonitrile to 5-(aminomethyl)-N-methylpyridin-2-amine

The reduction of the nitrile group can be achieved through several established methods. The choice of reducing agent is critical to avoid the reduction of the pyridine ring.

  • Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction [2][3][4]

    • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of LiAlH₄ (typically 1.5-2.0 eq) in anhydrous THF is prepared and cooled to 0 °C.

    • Addition of Substrate: A solution of 6-(methylamino)nicotinonitrile (1.0 eq) in anhydrous THF is added dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

    • Quenching and Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. The resulting granular precipitate is filtered off, and the filtrate is concentrated. The crude product can be purified by an appropriate method, such as crystallization or column chromatography.

  • Method B: Catalytic Hydrogenation [5][6]

    • Reaction Setup: A solution of 6-(methylamino)nicotinonitrile in a suitable solvent (e.g., methanol or ethanol) containing an acidic additive to prevent side reactions is placed in a hydrogenation vessel. A catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, is added.

    • Hydrogenation: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at a pressure of several bars) at room temperature or with gentle heating.

    • Work-up and Purification: Upon completion (monitored by the cessation of hydrogen uptake or by analytical techniques), the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated, and the product is isolated and purified.

Predicted Physicochemical Properties and Spectroscopic Data

The properties of 5-(aminomethyl)-N-methylpyridin-2-amine can be inferred from its close analogue, N2-methylpyridine-2,5-diamine.

Table 2: Predicted and Analogous Physicochemical Properties

PropertyPredicted Value for Target CompoundValue for N2-methylpyridine-2,5-diamine (CAS 28020-36-2)Reference
Molecular Weight ( g/mol )137.18123.16[7][8]
XLogP3~0.70.5[8]
Boiling Point (°C)~320-340306.4±22.0[7]
pKa~7.87.56±0.10[7]
Density (g/cm³)~1.21.179±0.06[7]

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl group on the nitrogen, a singlet for the aminomethyl protons, and a broad singlet for the amine protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the pyridine ring, the methyl carbon, and the aminomethyl carbon.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (137.18).

Applications in Drug Discovery and Medicinal Chemistry

The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[9][10][11] The presence of both a primary and a secondary amine in 5-(aminomethyl)-N-methylpyridin-2-amine provides two points for diversification, making it an attractive building block for the synthesis of compound libraries for high-throughput screening.

Applications target_compound 5-(aminomethyl)-N- methylpyridin-2-amine scaffold Scaffold for Combinatorial Chemistry target_compound->scaffold kinase_inhibitors Kinase Inhibitors cns_agents CNS Agents antimicrobials Antimicrobial Agents scaffold->kinase_inhibitors scaffold->cns_agents scaffold->antimicrobials

Caption: Potential applications of the target compound in drug discovery.

  • Kinase Inhibitors: The pyridine ring can act as a hinge-binding motif in many kinase inhibitors. The amino and aminomethyl groups can be functionalized to interact with other regions of the ATP-binding pocket, potentially leading to potent and selective inhibitors.

  • Central Nervous System (CNS) Agents: The ability of the pyridine nitrogen to act as a hydrogen bond acceptor can be crucial for interactions with receptors in the CNS. The overall polarity of the molecule, influenced by the two amine groups, will affect its ability to cross the blood-brain barrier.

  • Antimicrobial Agents: Aminopyridine derivatives have shown promise as antimicrobial agents. The functional groups on the target compound could be elaborated to design novel antibiotics or antifungal compounds.

Safety and Handling

As a novel compound, specific toxicity data for 5-(aminomethyl)-N-methylpyridin-2-amine is unavailable. However, based on the general safety profile of aminopyridines, the following precautions should be taken. Aminopyridines are generally considered toxic and can be harmful if inhaled, swallowed, or absorbed through the skin.[12][13][14][15]

Table 3: General Safety and Handling Precautions for Aminopyridines

Precaution CategoryRecommended Action
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection. A NIOSH-approved respirator is recommended if dust or aerosols are generated.
Handling Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Keep away from heat, sparks, and open flames.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store away from incompatible materials such as strong oxidizing agents.
First Aid (General) In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion and Future Outlook

While 5-(aminomethyl)-N-methylpyridin-2-amine remains a molecule to be synthesized and fully characterized, this guide provides a robust framework for its preparation and a scientifically grounded prediction of its properties and potential. The proposed synthetic route is based on well-established chemical transformations, offering a high probability of success. The structural features of this compound make it a promising candidate for further exploration in various areas of drug discovery. As research progresses, the experimental validation of the predictions laid out in this document will be a critical step in unlocking the full potential of this novel chemical entity.

References

  • Alkali Metals Limited. (n.d.). MSDS Name: 2-AMINO PYRIDINE. Retrieved from [Link]

  • s d fine-chem limited. (n.d.). 4-aminopyridine. Retrieved from [Link]

  • LookChem. (n.d.). N2-METHYLPYRIDINE-2,5-DIAMINE Price from Supplier Brand. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Loba Chemie. (2012). 3-AMINOPYRIDINE MSDS | CAS 462-08-8 MSDS. Retrieved from [Link]

  • PubChem. (n.d.). N2-Methylpyridine-2,5-diamine. Retrieved from [Link]

  • Kuujia. (n.d.). Cas no 28020-36-2 (N2-Methylpyridine-2,5-diamine). Retrieved from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances, 12(12), 7345-7355.
  • Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]

  • Chad's Prep. (n.d.). Hydride Reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • Wikipedia. (n.d.). Nicotinonitrile. Retrieved from [Link]

  • Future Medicinal Chemistry. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry, 15(18), 1585-1602.
  • Royal Society of Chemistry. (2010). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link]

Sources

Exploratory

Theoretical Modeling of 5-(aminomethyl)-N-methylpyridin-2-amine: A Technical Guide for Drug Discovery Professionals

Introduction: The Rationale for a Theoretical Approach In the landscape of modern drug discovery, the strategic application of computational and theoretical modeling has become indispensable.[1][2][3] It provides a power...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Theoretical Approach

In the landscape of modern drug discovery, the strategic application of computational and theoretical modeling has become indispensable.[1][2][3] It provides a powerful lens through which we can predict molecular behavior, understand structure-activity relationships (SAR), and prioritize synthetic efforts, thereby accelerating the journey from a promising chemical entity to a viable therapeutic candidate. This guide focuses on a specific, potentially novel scaffold: 5-(aminomethyl)-N-methylpyridin-2-amine . Given the limited publicly available experimental data on this particular molecule, this document serves as a comprehensive theoretical framework for its investigation. We will leverage established principles of computational chemistry and molecular modeling, drawing parallels from well-studied pyridine derivatives, to outline a robust strategy for characterizing its potential as a drug-like molecule.[4][5][6][7]

This guide is structured to provide researchers, medicinal chemists, and computational scientists with a self-validating workflow. Each proposed step is grounded in established scientific principles, with a clear rationale for its inclusion and expected outcomes. Our exploration will encompass fundamental molecular property calculations, conformational analysis, and culminate in advanced techniques such as molecular docking and dynamics simulations to hypothesize potential biological targets and binding interactions.

Part 1: Foundational In Silico Characterization

Before embarking on complex biological simulations, a thorough understanding of the fundamental physicochemical properties of 5-(aminomethyl)-N-methylpyridin-2-amine is paramount. These properties govern its "drug-likeness" and potential for bioavailability.

Molecular Structure and Isomerism

The initial step involves the precise definition of the molecule's two-dimensional and three-dimensional structure. The IUPAC name, 5-(aminomethyl)-N-methylpyridin-2-amine, describes a pyridine ring with an amino group at position 2, a methyl group attached to this exocyclic nitrogen, and an aminomethyl group at position 5. It is crucial to consider tautomeric forms and protonation states that are likely to exist at physiological pH (around 7.4).

Table 1: Key Molecular Identifiers and Calculated Properties

PropertyValueMethod/Source
IUPAC Name 5-(aminomethyl)-N-methylpyridin-2-amine-
Molecular Formula C8H13N3-
Molecular Weight 151.21 g/mol Calculated
Canonical SMILES CNC1=NC=C(C=C1)CN-
Calculated LogP ~0.5 - 1.5Predictive algorithms (e.g., XLogP3)
Topological Polar Surface Area (TPSA) ~64 ŲPredictive algorithms
Number of Hydrogen Bond Donors 2Calculated
Number of Hydrogen Bond Acceptors 3Calculated
Conformational Analysis: Exploring the Molecule's Flexibility

The aminomethyl side chain introduces rotational flexibility. A comprehensive conformational analysis is essential to identify low-energy conformers that are likely to be biologically relevant.

Experimental Protocol: Conformational Search

  • Input Structure Generation: Generate a 3D structure of 5-(aminomethyl)-N-methylpyridin-2-amine using a molecular builder.

  • Force Field Selection: Employ a suitable molecular mechanics force field (e.g., MMFF94 or OPLS3e) to describe the intramolecular interactions.

  • Search Algorithm: Utilize a systematic or stochastic conformational search algorithm (e.g., Monte Carlo or low-mode search) to explore the rotational landscape of the C-C and C-N bonds in the aminomethyl substituent.

  • Energy Minimization: Each generated conformer should be subjected to energy minimization to find the nearest local energy minimum.

  • Clustering and Analysis: Cluster the resulting conformers based on root-mean-square deviation (RMSD) and rank them by their relative energies. This will yield a set of unique, low-energy conformations for further study.

G cluster_workflow Conformational Analysis Workflow Start Start Build_3D_Structure Build 3D Structure Start->Build_3D_Structure Select_Force_Field Select Force Field (e.g., MMFF94) Build_3D_Structure->Select_Force_Field Conformational_Search Perform Conformational Search Select_Force_Field->Conformational_Search Energy_Minimization Energy Minimization of Conformers Conformational_Search->Energy_Minimization Cluster_and_Rank Cluster and Rank by Energy Energy_Minimization->Cluster_and_Rank Low_Energy_Conformers Low-Energy Conformers Cluster_and_Rank->Low_Energy_Conformers

Caption: Workflow for Conformational Analysis.

Part 2: Quantum Mechanical Insights into Reactivity and Properties

To gain a deeper understanding of the electronic structure and reactivity of 5-(aminomethyl)-N-methylpyridin-2-amine, quantum mechanical (QM) calculations are indispensable. Density Functional Theory (DFT) offers a good balance between accuracy and computational cost for molecules of this size.

Geometry Optimization and Electronic Properties

A high-level geometry optimization using DFT will provide a more accurate 3D structure than molecular mechanics.

Experimental Protocol: DFT Calculations

  • Input: Use the lowest energy conformer from the conformational analysis as the starting geometry.

  • Method: Employ a functional such as B3LYP or M06-2X, which are known to perform well for organic molecules.

  • Basis Set: A Pople-style basis set like 6-31G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVDZ) is a good starting point.

  • Solvation Model: To mimic physiological conditions, include an implicit solvation model like the Polarizable Continuum Model (PCM) with water as the solvent.

  • Calculations:

    • Perform a geometry optimization to find the minimum energy structure.

    • Follow with a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties.

    • Calculate molecular orbitals (HOMO, LUMO) to understand electronic transitions and reactivity.

    • Compute the electrostatic potential (ESP) map to visualize regions of positive and negative charge, which are critical for intermolecular interactions.

G cluster_dft DFT Calculation Protocol Start_Geometry Low-Energy Conformer DFT_Setup Select Functional (e.g., B3LYP) Select Basis Set (e.g., 6-31G(d,p)) Include Solvation Model (PCM) Start_Geometry->DFT_Setup Geometry_Optimization Geometry Optimization DFT_Setup->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Property_Calculation Calculate HOMO, LUMO, ESP Frequency_Calculation->Property_Calculation Output Optimized Geometry & Electronic Properties Property_Calculation->Output

Caption: Protocol for DFT Calculations.

Part 3: Predicting Biological Interactions through Molecular Docking

Molecular docking is a powerful technique to predict the preferred binding orientation of a ligand to a protein target.[4][6] Since the biological target of 5-(aminomethyl)-N-methylpyridin-2-amine is unknown, a reverse docking or target fishing approach can be employed. Alternatively, if a target class is hypothesized (e.g., kinases, GPCRs), docking can be performed against representative members of that class. The presence of the aminopyridine scaffold suggests potential interactions with ATP-binding sites of kinases, a common motif in kinase inhibitors.

Target Selection and Preparation

For this guide, we will hypothesize that due to its structural motifs, 5-(aminomethyl)-N-methylpyridin-2-amine could be a candidate for a kinase inhibitor, a class of drugs where pyridine derivatives have shown promise.[8] A well-characterized kinase, such as Janus Kinase 2 (JAK2), can be used as a representative target.[8]

Experimental Protocol: Molecular Docking

  • Target Acquisition: Obtain a high-resolution crystal structure of the target protein (e.g., JAK2) from the Protein Data Bank (PDB).

  • Protein Preparation:

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign protonation states appropriate for physiological pH.

    • Repair any missing side chains or loops if necessary.

  • Ligand Preparation: Use the low-energy, DFT-optimized structure of 5-(aminomethyl)-N-methylpyridin-2-amine. Assign partial charges using a method like Gasteiger or AM1-BCC.

  • Binding Site Definition: Define the docking grid box around the known active site of the target protein (e.g., the ATP-binding pocket of JAK2).

  • Docking Simulation:

    • Use a validated docking program (e.g., AutoDock Vina, Glide, or GOLD).

    • Perform multiple docking runs to ensure robust sampling.

  • Pose Analysis and Scoring:

    • Analyze the predicted binding poses based on their docking scores.

    • Visualize the top-ranked poses and inspect the intermolecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) with the protein residues.

Table 2: Predicted Interactions of 5-(aminomethyl)-N-methylpyridin-2-amine with a Hypothetical Kinase Active Site

Interaction TypePotential Interacting Residue(s)Ligand Moiety Involved
Hydrogen Bond Hinge region backbone (e.g., Leu, Ala)2-aminopyridine nitrogen and amino group
Hydrogen Bond Catalytic lysine or aspartateAminomethyl group
Hydrophobic Contact Valine, Leucine, IsoleucinePyridine ring, methyl groups
Pi-Stacking Phenylalanine, Tyrosine, HistidinePyridine ring

Part 4: Elucidating Dynamic Behavior with Molecular Dynamics Simulations

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations can reveal the dynamic stability of the ligand-protein complex over time.[9][10]

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup:

    • Take the best-ranked docked pose of the 5-(aminomethyl)-N-methylpyridin-2-amine-protein complex.

    • Place the complex in a periodic box of explicit water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Parameterization: Assign force field parameters for the ligand, which can be generated using tools like Antechamber or the CHARMM General Force Field (CGenFF).

  • Equilibration:

    • Perform an initial energy minimization of the entire system.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT) conditions.

    • Run a short simulation under constant pressure (NPT) to equilibrate the density.

  • Production Run: Run the production MD simulation for a significant timescale (e.g., 100-500 nanoseconds).

  • Trajectory Analysis:

    • Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex.

    • Analyze the root-mean-square fluctuation (RMSF) to identify flexible regions.

    • Monitor key intermolecular interactions (e.g., hydrogen bonds) over the course of the simulation.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

G cluster_md Molecular Dynamics Simulation Workflow Docked_Complex Docked Ligand-Protein Complex System_Setup Solvate with Water Add Counter-ions Docked_Complex->System_Setup Parameterization Assign Force Field Parameters System_Setup->Parameterization Equilibration Minimization -> NVT -> NPT Parameterization->Equilibration Production_Run Production MD Simulation Equilibration->Production_Run Trajectory_Analysis Analyze RMSD, RMSF, Interactions Production_Run->Trajectory_Analysis Results Dynamic Stability & Binding Energy Trajectory_Analysis->Results

Caption: Workflow for Molecular Dynamics Simulations.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the initial characterization and biological target exploration of 5-(aminomethyl)-N-methylpyridin-2-amine. By systematically applying a suite of computational techniques, from fundamental property calculations to advanced molecular simulations, researchers can generate robust hypotheses about the molecule's behavior and potential as a therapeutic agent. The insights gained from these in silico studies are invaluable for guiding subsequent experimental validation, including chemical synthesis, in vitro assays, and structural biology efforts. The iterative interplay between theoretical modeling and experimental work is the cornerstone of modern, efficient drug discovery.

References

  • Molecular modeling optimization of anticoagulant pyridine derivatives. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. (2022). Scientific Reports, 12(1), 12547. [Link]

  • Integrating structure- and ligand-based modeling in drug discovery. (n.d.). Stanford Digital Repository. Retrieved February 15, 2026, from [Link]

  • Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives. (2010). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis, computational and biological evaluation of some new pyridine Derivatives. (2022). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. (2010). The Journal of Physical Chemistry A, 114(35), 9545–9555. [Link]

  • Paving the way for small-molecule drug discovery. (2022). Signal Transduction and Targeted Therapy, 7(1), 307. [Link]

  • 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. (2021). ACS Medicinal Chemistry Letters, 12(4), 629–636. [Link]

  • 5-Amino-2-methylpyridine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications. (2013). Combinatorial Chemistry & High Throughput Screening, 16(4), 312–321. [Link]

  • Fragment-based drug discovery of small molecule ligands for the human chemokine CCL28. (2023). Frontiers in Molecular Biosciences, 10, 1125586. [Link]

  • Small Molecule Drug Discovery: Principles, Processes, and Molecular Design for Optimal Therapeutic Efficacy. (n.d.). Vipergen. Retrieved February 15, 2026, from [Link]

Sources

Foundational

The 2,5-Diaminopyridine Scaffold: Structural Optimization and Synthetic Strategies for 5-(aminomethyl)-N-methylpyridin-2-amine Analogues

Abstract This technical guide provides a comprehensive analysis of the 5-(aminomethyl)-N-methylpyridin-2-amine scaffold, a privileged substructure in medicinal chemistry. Functioning primarily as a bioisostere for guanid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the 5-(aminomethyl)-N-methylpyridin-2-amine scaffold, a privileged substructure in medicinal chemistry. Functioning primarily as a bioisostere for guanidine or benzamidine moieties, this scaffold is critical in the design of inhibitors for Lysine Specific Demethylase 1 (LSD1) , Nitric Oxide Synthase (nNOS) , and various kinase targets. This document details the pharmacophoric properties, rational analogue design (SAR), and robust synthetic protocols required to exploit this chemical space.

Pharmacophore Analysis & Mechanistic Grounding

The 5-(aminomethyl)-N-methylpyridin-2-amine molecule represents a "linker-warhead" hybrid. Its utility stems from its ability to engage in bidentate hydrogen bonding while providing a vector for fragment extension.

Structural Dissection
  • The Warhead (Position 2): The N-methylamino group at the 2-position, combined with the pyridine nitrogen, creates a donor-acceptor motif (

    
    ). This system mimics the hydrogen bonding pattern of nucleobases and arginine side chains, often forming salt bridges with Aspartate or Glutamate residues in enzyme active sites (e.g., Asp555 in LSD1).
    
  • The Linker (Position 5): The methylene spacer (

    
    ) decouples the electronic effects of the primary amine from the aromatic ring, maintaining the basicity of the tail amine (
    
    
    
    ) for electrostatic interactions.
  • The Core (Pyridine): The aromatic ring acts as a rigid spacer. The nitrogen atom lowers lipophilicity (

    
    ) compared to benzene analogues, improving water solubility and metabolic clearance.
    
Graphviz Visualization: Pharmacophore Map

The following diagram illustrates the interaction points and electronic properties of the scaffold.

Pharmacophore Core Pyridine Core (Lipophilicity Control) Pos2 2-N-Methylamino (H-Bond Donor) (Warhead) Core->Pos2 Electronic Coupling PosN Pyridine Nitrogen (H-Bond Acceptor) Core->PosN Aromatic System Pos5 5-Aminomethyl (Primary Amine) (Electrostatic Hook) Core->Pos5 Vector Extension Target Target Residues (Asp/Glu/Heme) Pos2->Target H-Bond PosN->Target H-Bond Pos5->Target Salt Bridge

Figure 1: Pharmacophoric dissection of the 5-(aminomethyl)-N-methylpyridin-2-amine scaffold showing key interaction vectors.

Rational Analogue Design (SAR)

When optimizing this scaffold, modifications are categorized into three zones: Core Bioisosterism, Tail Rigidification, and Headgroup Modulation.

Zone A: Core Bioisosterism

Replacing the pyridine ring alters the


 of the 2-amino group and the vector of the 5-position substituent.
Scaffold VariantStructural ChangeEffect on PropertiesApplication
Pyrimidine Add N at pos 3Decreases

of 2-amino; increases solubility.
Kinase Inhibitors (Hinge binding)
Pyrazine N at 1,4 positionsAlters vector geometry; metabolic stability change.Epigenetic Probes
Thiophene S-heterocycleBioisostere for phenyl; changes

-stacking potential.
nNOS Inhibitors
Pyridone C=O at pos 2Tautomeric switch; changes H-bond donor/acceptor profile.ALK Inhibitors
Zone B: Tail Rigidification (Position 5)

The flexible aminomethyl group (


) incurs an entropic penalty upon binding. Rigidifying this linker often improves potency.
  • Strategy: Cyclization of the aminomethyl group into a fused system (e.g., pyrrolopyridines or tetrahydroisoquinolines).

  • Impact: Locks the amine vector, reducing the entropic cost of binding. Common in high-affinity LSD1 inhibitors.

Zone C: Headgroup Modulation (Position 2)
  • 
    -Methylation:  The methyl group (as in the title compound) often improves selectivity over unsubstituted amines by accessing small hydrophobic pockets (e.g., the "selectivity pocket" in kinases).
    
  • Cyclization: Fusing the 2-amino group into a ring (e.g., imidazopyridine) removes the H-bond donor capability, useful if the target requires only an acceptor.

Synthetic Methodologies

The most robust route to 5-(aminomethyl)-N-methylpyridin-2-amine analogues utilizes a Nucleophilic Aromatic Substitution (


)  followed by Nitrile Reduction . This pathway is preferred over direct amination of methyl-pyridines due to higher regioselectivity.
Synthetic Workflow Diagram

Synthesis SM 6-Chloronicotinonitrile (Starting Material) Int1 Intermediate A: 6-(methylamino)nicotinonitrile SM->Int1 SnAr Displacement (Heat, Base) Reagent1 Methylamine (aq/THF) Reagent1->Int1 Prod Target Product: 5-(aminomethyl)-N- methylpyridin-2-amine Int1->Prod Nitrile Reduction (Selective) Reagent2 Reductive System: CoCl2 / NaBH4 (or Raney Ni / H2) Reagent2->Prod

Figure 2: Two-step synthetic pathway from commercially available 6-chloronicotinonitrile.

Detailed Experimental Protocol

This protocol describes the synthesis of the core scaffold. The reduction step uses Cobalt(II) Chloride and Sodium Borohydride, a method chosen for its operational simplicity and chemoselectivity (avoiding reduction of the pyridine ring).

Step 1: Synthesis of 6-(methylamino)nicotinonitrile
  • Setup: Charge a pressure vessel or sealed tube with 6-chloronicotinonitrile (1.0 eq) and THF (

    
    ).
    
  • Addition: Add Methylamine (2.0 M in THF, 3.0 eq) and

    
     (1.5 eq).
    
  • Reaction: Seal and heat to

    
     for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.
    
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0–5% MeOH in DCM).

    • Yield Expectation: >85%.[1][2]

Step 2: Reduction to 5-(aminomethyl)-N-methylpyridin-2-amine

Caution: This reaction generates hydrogen gas. Perform in a fume hood.

  • Solvation: Dissolve the 6-(methylamino)nicotinonitrile (1.0 eq) in Methanol (

    
    ).
    
  • Catalyst: Add Cobalt(II) Chloride hexahydrate (

    
    , 2.0 eq). The solution will turn deep purple/pink.
    
  • Reduction: Cool to

    
    . Add Sodium Borohydride  (
    
    
    
    , 5.0 eq) portion-wise over 30 minutes.
    • Note: Vigorous effervescence and formation of a black precipitate (

      
      ) will occur.
      
  • Completion: Allow to warm to RT and stir for 2 hours.

  • Quench: Carefully add

    
     until the black precipitate dissolves and gas evolution ceases.
    
  • Extraction: Basify with concentrated Ammonium Hydroxide (

    
    ) to 
    
    
    
    . Extract with DCM (
    
    
    ) or Chloroform/Isopropanol (3:1).
  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    
    • Validation:

      
       should show disappearance of the nitrile peak and appearance of methylene protons (
      
      
      
      ) and amine protons.

Applications & Case Studies

LSD1 Inhibitors (Epigenetics)

Inhibitors of Lysine Specific Demethylase 1 (LSD1) often utilize this scaffold.[3] The pyridine ring mimics the substrate's histone tail, while the amine interacts with the FAD cofactor or surrounding acidic residues.

  • Reference: Structural studies of LSD1 inhibitors (e.g., GSK-354 analogues) confirm the 2-aminopyridine motif binds in the substrate cavity, sandwiched between Ala539 and Thr335.

nNOS Inhibitors (Neurodegeneration)

The 2-aminopyridine moiety acts as a bioisostere for the guanidino group of L-Arginine.

  • Mechanism:[4] The 2-amino group forms a bidentate hydrogen bond with a Glutamate residue in the active site of Nitric Oxide Synthase (NOS). The 5-aminomethyl "tail" extends into a peripheral pocket, enhancing selectivity for neuronal NOS (nNOS) over endothelial NOS (eNOS).

References

  • LSD1 Inhibitor Design: Wang, J., et al. "Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors."[5] Journal of Medicinal Chemistry, 2017.[3] Link

  • nNOS Selectivity: Kang, S., et al. "2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity." Journal of Medicinal Chemistry, 2014. Link

  • Bioisosterism: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link

  • Synthetic Protocol (Nitrile Reduction): Osby, J. O., et al. "Reduction of Nitriles to Amines with Cobalt Chloride and Sodium Borohydride." Tetrahedron Letters, 1984. Link

  • Scaffold Utility: Rao, R. N., & Chanda, K. "2-Aminopyridine – an unsung hero in drug discovery."[6] Chemical Communications, 2022.[6] Link

Sources

Exploratory

Biological Activity Screening of Novel Aminomethylpyridines

Executive Summary The aminomethylpyridine (AMP) scaffold represents a privileged structure in modern medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors, metalloenzyme modulators, and antimicrob...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminomethylpyridine (AMP) scaffold represents a privileged structure in modern medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors, metalloenzyme modulators, and antimicrobial agents. Its versatility stems from the bidentate chelation potential (pyridine nitrogen + exocyclic amine) and its ability to participate in directional hydrogen bonding within ATP-binding pockets.[1]

This guide details a rigorous, self-validating screening cascade for novel AMP derivatives. Unlike generic screening protocols, this workflow addresses the specific physicochemical quirks of the AMP scaffold—namely, its pH-dependent protonation (pKa ~8.8 for the amine, ~5.2 for the pyridine) and metal-scavenging properties, which can lead to false positives in biochemical assays.

Chemical Logic & Scaffold Rationale

Before screening, one must understand why this scaffold interacts with biological targets. The biological activity of aminomethylpyridines is governed by three mechanistic pillars:

  • H-Bonding Network: The pyridine nitrogen acts as a weak acceptor, while the aminomethyl group serves as a flexible donor/acceptor. In kinase hinge regions (e.g., JAK2, CDK), this mimics the adenine ring of ATP.

  • Metal Chelation: In metalloproteases (e.g., MMPs) or copper-dependent oxidases, the 2-aminomethylpyridine motif forms a stable 5-membered chelate ring with the active site metal (Zn²⁺ or Cu²⁺), blocking substrate access.

  • Solubility Modulation: The basicity of the exocyclic amine enhances aqueous solubility, a critical ADME advantage over all-carbon aromatic scaffolds.

The Master Screening Cascade

To efficiently filter libraries of AMP derivatives, we employ a funnel approach: starting with high-throughput phenotypic screens and narrowing down to target-specific mechanistic assays.[1]

ScreeningCascade cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Deconvolution Start Library Synthesis (Aminomethylpyridines) Screen1 Antimicrobial (MIC) Broad Spectrum Start->Screen1 Screen2 Cytotoxicity (MTT) HeLa / HEK293 Start->Screen2 Decision Hit Selection (SI > 10) Screen1->Decision MIC < 10 µM Screen2->Decision IC50 < 1 µM Kinase Kinase Profiling (ADP-Glo / FRET) ADME ADME/Tox Profiling (Microsomal Stability) Kinase->ADME Metallo Metalloenzyme Assay (Fluorogenic Substrate) Metallo->ADME Decision->Kinase Cancer/Inflammation Hit Decision->Metallo Antimicrobial Hit

Figure 1: The integrated screening workflow designed to filter AMP derivatives from crude library to lead candidates.

Protocol 1: Primary Phenotypic Screening (Antimicrobial)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against ESKAPE pathogens. Rationale: Aminomethylpyridines often disrupt bacterial cell walls or chelate metals essential for bacterial metalloenzymes.[1]

Method: Broth Microdilution (CLSI Standard)

This protocol is adapted for cationic amphiphiles like AMPs, which can bind to polystyrene plates.

  • Preparation: Dissolve compounds in 100% DMSO to 10 mM stock.

    • Critical Step: AMPs can form salts.[1] Ensure the free base equivalent is calculated correctly.

  • Dilution: Prepare 2-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Note: Final DMSO concentration must be < 1% to prevent solvent toxicity.[1]

  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to 96-well non-binding surface (NBS) plates.
    
    • Why NBS? Positively charged aminomethyl groups adhere to standard TC-treated plates, reducing effective concentration.[1]

  • Incubation: 37°C for 16–20 hours.

  • Readout: Visual turbidity check or OD600 measurement.

Validation Criteria:

  • Positive Control: Ciprofloxacin (MIC within QC range).[1]

  • Sterility Control: Media only (OD600 < 0.05).

  • Solvent Control: 1% DMSO (Growth = 100%).[1]

Protocol 2: Target-Based Kinase Assay (Secondary)

Objective: Quantify inhibition of specific kinases (e.g., JAK2, CDK2) implicated in the phenotypic hit. Rationale: The pyridine nitrogen often binds to the "hinge region" of the kinase ATP-binding pocket [1].[1]

Method: ADP-Glo™ Kinase Assay

We prefer ADP-Glo over radiometric assays for AMPs because it is less sensitive to the quenching effects often seen with pyridine-metal complexes.[1]

  • Reaction Mix: Combine Kinase (e.g., JAK2, 2 ng/µL), Substrate (peptide, 0.2 µg/µL), and ATP (at

    
     concentration).
    
  • Compound Addition: Add AMP derivative (10-point dose response).

  • Incubation: 60 min at Room Temp. The kinase converts ATP

    
     ADP.
    
  • Depletion: Add ADP-Glo™ Reagent.[1] Incubate 40 min. (Stops kinase, consumes remaining ATP).

  • Detection: Add Kinase Detection Reagent. Incubate 30 min. (Converts ADP

    
     ATP 
    
    
    
    Luciferase Light).[1]
  • Readout: Luminescence (RLU).

Data Analysis Logic: Calculate % Inhibition using the formula:


[1]

Structure-Activity Relationship (SAR) Analysis

The data generated must be mapped back to the chemical structure to drive optimization.[1]

Key SAR Trends for Aminomethylpyridines
ModificationEffect on ActivityMechanistic Reason
2-Aminomethyl High Metal ChelationForms 5-membered ring with Zn/Cu; potent metalloenzyme inhibitor.[1]
3-Aminomethyl Improved Kinase SelectivityGeometry favors hinge binding without steric clash in narrow pockets.[1]
N-Alkylation Reduced PolarityIncreases membrane permeability; bulky groups can target hydrophobic back-pockets.[1]
Pyridine Ring Sub. Electronic TuningElectron-withdrawing groups (e.g., F, Cl) lower pKa, improving bioavailability [2].
Mechanism of Action Visualization

The following diagram illustrates the competitive inhibition logic used to interpret the kinase assay results.

MoA cluster_logic Competitive Inhibition Logic Enzyme Kinase (Active Site) Complex_Active Enzyme-ATP (Phosphorylation) Enzyme->Complex_Active + ATP Complex_Blocked Enzyme-Inhibitor (Inactive) Enzyme->Complex_Blocked + AMP ATP ATP (Substrate) Inhibitor AMP Derivative (Inhibitor) ATP->Inhibitor Competition for Hinge Region

Figure 2: Competitive binding mechanism. The AMP derivative competes with ATP for the hinge region hydrogen bonds.

References

  • Bertini, V., et al. (2005).[2] Alkylamino derivatives of 4-aminomethylpyridine as inhibitors of copper-containing amine oxidases. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Li, Z., et al. (2022). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. PMC. Retrieved from [Link]

  • Marek, et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Retrieved from [Link]

  • Weiss, W., et al. (1999). In vitro activities of aminomethyl-substituted analogs of novel tetrahydrofuranyl carbapenems. Antimicrobial Agents and Chemotherapy.[1][3][4][5] Retrieved from [Link]

Sources

Foundational

Technical Guide: Commercial Availability &amp; Synthesis of 5-(Aminomethyl)-N-methylpyridin-2-amine

[1] Executive Summary 5-(Aminomethyl)-N-methylpyridin-2-amine (CAS 779324-37-7 ) is a specialized heterocyclic building block used primarily in the development of kinase inhibitors and as a linker moiety in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5-(Aminomethyl)-N-methylpyridin-2-amine (CAS 779324-37-7 ) is a specialized heterocyclic building block used primarily in the development of kinase inhibitors and as a linker moiety in medicinal chemistry.[1][2] While commercially available from select boutique suppliers, it is not a commodity chemical held in high stock by major distributors (e.g., Sigma-Aldrich, Fisher).

Strategic Recommendation: For high-throughput screening or gram-scale needs, direct procurement from identified suppliers (BLD Pharm, CymitQuimica) is viable but may carry lead times of 2–4 weeks. For process scale-up or immediate reliable access, the reduction of the commercially abundant precursor 6-(methylamino)nicotinonitrile (CAS 261715-36-0) is the superior strategy. This guide details both the commercial landscape and a validated in-house synthesis protocol.

Chemical Profile & Identification

PropertyData
Chemical Name 5-(Aminomethyl)-N-methylpyridin-2-amine
CAS Registry Number 779324-37-7
Molecular Formula C₇H₁₁N₃
Molecular Weight 137.18 g/mol
SMILES CNC1=NC=C(CN)C=C1
Key Functional Groups Primary amine (benzylic-like), Secondary amine (aminopyridine)
pKa (Predicted) ~9.8 (primary amine), ~6.5 (pyridine N)

Commercial Landscape

Direct Supply (Target Molecule)

The target amine is available as a "make-on-demand" or low-stock item. It is often sold as a hydrochloride salt to improve stability, as the free base is prone to oxidation and carbamate formation upon air exposure.

SupplierCatalog / SKUPurityTypical Pack SizeEstimated Lead Time
BLD Pharm BD16052897%100mg, 1g1–2 Weeks
CymitQuimica 779324-37-795%+250mg, 1g2–3 Weeks
ChemScene CS-008982198%1g, 5g2–4 Weeks
Precursor Supply (Recommended Route)

The nitrile precursor, 6-(methylamino)nicotinonitrile (also known as 2-methylamino-5-cyanopyridine), is significantly more stable and widely available.

SupplierCAS NumberPurityAvailability
Sigma-Aldrich 261715-36-098%Global Stock
Santa Cruz sc-26171598%In Stock
Combi-Blocks AN-329199%In Stock

Decision Logic & Supply Chain Visualization

The following diagram illustrates the decision matrix for researchers. If immediate quantity is required, the synthesis route from the nitrile is faster than waiting for back-ordered direct supply.

SupplyChain Target Target: 5-(Aminomethyl)- N-methylpyridin-2-amine (CAS 779324-37-7) Decision Need < 1g and Time > 3 Weeks? Target->Decision DirectBuy Direct Purchase DirectBuy->Target Lead Time: 2-4 Weeks Synthesis In-House Synthesis Precursor Precursor: 6-(Methylamino) nicotinonitrile (CAS 261715-36-0) Synthesis->Precursor Source Precursor Precursor->Target Reduction (H2/Ni or BH3) Decision->DirectBuy Yes Decision->Synthesis No (Need >1g or Urgent)

Figure 1: Supply chain decision tree comparing direct procurement vs. precursor synthesis.

Validated Synthesis Protocol

If direct supply is unavailable, the reduction of 6-(methylamino)nicotinonitrile is the industry-standard method. This protocol uses Raney Nickel , which is cost-effective and scalable.

Reaction Scheme

Precursor: 6-(Methylamino)nicotinonitrile (C₇H₇N₃, MW 133.15) Reagents: Raney Nickel (cat.), Hydrogen gas (balloon or 50 psi), Methanolic Ammonia (7N). Product: 5-(Aminomethyl)-N-methylpyridin-2-amine (C₇H₁₁N₃, MW 137.18)

Step-by-Step Methodology
  • Preparation :

    • Dissolve 1.33 g (10 mmol) of 6-(methylamino)nicotinonitrile in 20 mL of 7N NH₃ in Methanol .

    • Note: The presence of ammonia is critical to suppress the formation of the secondary amine dimer (a common impurity in nitrile reductions).

  • Catalyst Addition :

    • Add approx. 200 mg of Raney Nickel (slurry in water/ethanol).

    • Safety: Raney Nickel is pyrophoric. Handle under inert gas (Argon/Nitrogen) and keep wet.

  • Hydrogenation :

    • Purge the vessel with Nitrogen (3x), then Hydrogen (3x).

    • Stir vigorously under H₂ atmosphere (balloon pressure is usually sufficient, but 50 psi in a Parr shaker accelerates the reaction) at Room Temperature for 12–16 hours.

  • Work-up :

    • Filter the mixture through a Celite pad to remove the catalyst. Keep the filter cake wet to prevent ignition.

    • Rinse the pad with Methanol.

    • Concentrate the filtrate under reduced pressure.

  • Purification :

    • The crude residue is often pure enough (>95%) for subsequent steps.

    • If necessary, purify via flash column chromatography (DCM/MeOH/NH₄OH, 90:9:1).

Quality Control (Self-Validating)
  • 1H NMR (DMSO-d6): Look for the disappearance of the aromatic protons shifting due to the nitrile group and the appearance of a singlet/doublet at ~3.6–3.8 ppm corresponding to the new methylene (-CH₂-NH₂) group.

  • MS (ESI): Confirm [M+H]⁺ peak at 138.1 .

SynthesisPath Start 6-Chloronicotinonitrile (Commodity Chemical) Inter 6-(Methylamino)nicotinonitrile (CAS 261715-36-0) Start->Inter MeNH2, THF SNAr Displacement Final 5-(Aminomethyl)-N-methylpyridin-2-amine (CAS 779324-37-7) Inter->Final H2, Raney Ni NH3/MeOH

Figure 2: Complete synthetic pathway from commodity starting materials.

Stability & Handling

  • Storage: Store the amine at -20°C under an inert atmosphere (Argon). The free base absorbs CO₂ from the air to form carbamates.

  • Solution Stability: Unstable in chlorinated solvents (DCM/Chloroform) over long periods due to potential alkylation. Use DMSO or Methanol for stock solutions.

  • Salt Formation: If long-term storage is required, convert the oil to the dihydrochloride salt by treating with 4M HCl in Dioxane; the salt is a stable solid at room temperature.

References

  • BLD Pharm. Product Datasheet: 5-(Aminomethyl)-N-methylpyridin-2-amine (CAS 779324-37-7). Retrieved from

  • Sigma-Aldrich. Product Detail: 6-(Methylamino)nicotinonitrile (CAS 261715-36-0). Retrieved from

  • Common Organic Chemistry. Nitrile Reductions to Amines: Standard Protocols. Retrieved from

  • CymitQuimica. Safety Data Sheet: 5-(Aminomethyl)-N-methylpyridin-2-amine. Retrieved from

Sources

Protocols & Analytical Methods

Method

synthesis of 5-(aminomethyl)-N-methylpyridin-2-amine from 5-cyano-N-methylpyridin-2-amine

Executive Summary This guide details the synthesis of 5-(aminomethyl)-N-methylpyridin-2-amine (Target) from 5-cyano-N-methylpyridin-2-amine (Starting Material). This transformation represents a critical step in the devel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 5-(aminomethyl)-N-methylpyridin-2-amine (Target) from 5-cyano-N-methylpyridin-2-amine (Starting Material). This transformation represents a critical step in the development of kinase inhibitors and CNS-active agents, where the 5-aminomethyl-2-aminopyridine scaffold serves as a key hinge-binding or solvent-exposed motif.

We present two validated methodologies tailored to different scales of operation:

  • Method A (Process Scale): Catalytic Hydrogenation using Raney Nickel.[1][2][3] Preferred for multi-gram to kilogram synthesis due to atom economy and cleanliness.

  • Method B (Discovery Scale): Chemical Reduction using

    
    /
    
    
    
    . Preferred for milligram-scale, parallel synthesis where high-pressure equipment is limiting.

Strategic Analysis & Retrosynthesis

The Challenge: Selectivity and Poisoning

The reduction of a nitrile on a pyridine ring presents three specific chemoselectivity challenges:

  • Catalyst Poisoning: The basic pyridine nitrogen and the exocyclic secondary amine can coordinate strongly to metal surfaces (Pd, Pt, Ni), deactivating the catalyst.

  • Dimerization (Secondary Amine Formation): The intermediate imine species is highly electrophilic. It can react with the newly formed primary amine to generate a secondary amine dimer (See Diagram 1).

  • Ring Hydrogenation: Electron-rich pyridines (such as 2-aminopyridines) are susceptible to ring reduction under forcing hydrogenation conditions.

Mechanistic Pathway

The following diagram illustrates the competitive pathways during reduction.

ReactionPathway Figure 1: Competitive pathways in nitrile hydrogenation. Suppression of the red dashed pathway is critical. SM 5-cyano-N-methylpyridin-2-amine (Nitrile) Imine Imine Intermediate (R-CH=NH) SM->Imine + 2H (Step 1) Product 5-(aminomethyl)-N-methylpyridin-2-amine (Primary Amine) Imine->Product + 2H (Step 2) Dimer Secondary Amine Dimer (Impurity) Imine->Dimer - NH3 (Side Reaction) Product->Imine Nucleophilic Attack

Method A: Catalytic Hydrogenation (Raney Nickel)

Scale: >5g to Kilogram Status: Industrial Standard

Rationale

Raney Nickel (Ra-Ni) is the catalyst of choice because it is less susceptible to poisoning by basic pyridines than Pd/C. The use of ammonia-saturated methanol is mandatory ; the excess ammonia shifts the equilibrium away from dimer formation (Le Chatelier's principle), ensuring high selectivity for the primary amine.

Reagents & Equipment[4][5][6]
  • Substrate: 5-cyano-N-methylpyridin-2-amine (1.0 equiv).

  • Catalyst: Raney Nickel (W.R. Grace 2800 or equivalent), 50% slurry in water. PYROPHORIC.

  • Solvent: 7N Ammonia in Methanol (

    
    /MeOH).
    
  • Equipment: Parr Hydrogenator or Autoclave (rated for 50 psi/3.5 bar).

Detailed Protocol
  • Catalyst Preparation (CRITICAL SAFETY):

    • Weigh Raney Nickel slurry (20 wt% relative to substrate) into a beaker.

    • Decant the water and wash the catalyst 3x with absolute methanol to remove water.

    • Warning: Never let the catalyst dry out. It will ignite in air.

  • Reaction Setup:

    • In the hydrogenation vessel, dissolve the substrate in 7N

      
      /MeOH (concentration ~0.2 M).
      
    • Transfer the washed Raney Nickel slurry into the vessel using methanol to rinse.

  • Hydrogenation:

    • Seal the vessel and purge with Nitrogen (

      
      ).
      
    • Purge with Hydrogen (

      
      ).
      
    • Pressurize to 45–50 psi (3–3.5 bar) .

    • Stir vigorously at Room Temperature for 1 hour, then heat to 40°C for 4–6 hours.

    • Note: Heating improves turnover but excessive heat (>60°C) promotes ring reduction.

  • Workup:

    • Cool to room temperature. Purge vessel with Nitrogen.

    • Filter the mixture through a pad of Celite (diatomaceous earth).

    • Safety: Keep the filter cake wet with methanol at all times. Immediately quench the filter cake with water after filtration is complete.

    • Concentrate the filtrate under reduced pressure to yield the crude amine.[4]

Method B: Chemical Reduction ( / )

Scale: <5g (Discovery/Lab Scale) Status: Convenient Alternative

Rationale

Sodium borohydride alone cannot reduce nitriles.[5] However, in the presence of Cobalt(II) chloride, it forms "cobalt boride" in situ, a black precipitate that functions as a heterogeneous hydrogenation catalyst, utilizing hydrogen generated from the borohydride hydrolysis. This method avoids high-pressure gas cylinders.

Reagents
  • Substrate: 1.0 equiv.

  • Reducing Agent: Sodium Borohydride (

    
    , 5.0 equiv).
    
  • Additive: Cobalt(II) Chloride hexahydrate (

    
    , 2.0 equiv).
    
  • Solvent: Methanol (MeOH).

Detailed Protocol
  • Setup:

    • Dissolve 5-cyano-N-methylpyridin-2-amine (1.0 equiv) and

      
       (2.0 equiv) in Methanol (0.1 M). The solution will be pink/purple.
      
    • Cool the solution to 0°C in an ice bath.

  • Addition:

    • Add

      
       (5.0 equiv) portion-wise over 30 minutes.
      
    • Observation: The reaction will evolve gas (

      
      ) vigorously and turn black (formation of cobalt boride species).
      
  • Reaction:

    • Allow the mixture to warm to Room Temperature and stir for 2–4 hours.

    • Monitor by LCMS (Look for M+H = 138).

  • Quench & Workup:

    • Quench by adding

      
       dropwise until gas evolution ceases and the black precipitate dissolves (pH ~2).
      
    • Basify with concentrated aqueous Ammonia (

      
      ) to pH >10.
      
    • Extract with DCM (

      
      ) or DCM/IPA (3:1) if the product is polar.[6][7]
      
    • Dry over

      
       and concentrate.
      

Workflow Visualization (Method A)

Workflow Figure 2: Experimental Workflow for Catalytic Hydrogenation Start Start: Nitrile Substrate Prep Catalyst Prep Wash Ra-Ni with MeOH Start->Prep Reaction Hydrogenation 50 psi H2, 40°C, NH3/MeOH Prep->Reaction Filter Filtration Remove Catalyst (Celite) Reaction->Filter Conc Concentration Remove MeOH/NH3 Filter->Conc Purify Purification Amine Salt Formation or Column Conc->Purify

Analytical Specifications & Purification

Purification Strategy

The free base amine is often an oil or a low-melting solid and can be sensitive to air (forming carbamates with


).
  • Recommended: Isolate as the Dihydrochloride Salt (

    
    ) .
    
  • Procedure: Dissolve crude amine in minimal Ethanol, cool to 0°C, and add

    
     in Dioxane (2.5 equiv). Filter the white precipitate.
    
Data Expectations
ParameterSpecificationNotes
Appearance White to pale yellow solid (HCl salt)Free base may darken on storage.
1H NMR (DMSO-d6)

2.85 (s, 3H, N-Me)
Characteristic methyl doublet/singlet.
1H NMR (DMSO-d6)

3.80 (s, 2H,

-N)
Methylene peak shifts upfield from nitrile.
MS (ESI+)

Starting material is 134.1.
Infrared Loss of

Disappearance of Nitrile stretch is definitive.

Troubleshooting Guide

IssueProbable CauseSolution
Incomplete Conversion Catalyst poisoning or low

pressure.
Increase pressure to 60 psi. Add fresh catalyst (do not let old catalyst dry).
Dimer Formation Insufficient Ammonia.Ensure solvent is saturated with

or use commercially available 7N

in MeOH.
Green/Blue Color Nickel leaching (Method A) or Cobalt residues (Method B).Treat crude product with a metal scavenger resin (e.g., QuadraPure™) or wash with EDTA solution.

References

  • Raney Nickel Hydrogenation of Nitriles

    • Title: "Catalytic Hydrogenation of Nitriles to Primary Amines."[1]

    • Source: Organic Syntheses, Coll. Vol. 3, p.720 (1955).
    • URL:[Link]

    • Relevance: Foundational protocol for Ra-Ni/Ammonia reduction preventing secondary amines.
  • Cobalt Boride Reduction Protocol

    • Title: "Reduction of Nitriles to Amines with Sodium Borohydride–Cobalt(II) Chloride."
    • Source: Journal of Organic Chemistry, 1986, 51, 26, 5038–5039.
    • URL:[Link]

    • Relevance: The primary citation for the / method described in Method B.
  • Synthesis of Pyridine Amines (Analogous)

    • Title: "Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine."
    • Source: Organic Process Research & Development 2021, 25, 10, 2270–2276.
    • URL:[Link]

    • Relevance: Demonstrates modern flow hydrogenation techniques for similar heterocyclic nitriles.

Sources

Application

Application Note: Chemoselective Utilization of 5-(aminomethyl)-N-methylpyridin-2-amine in Kinase Inhibitor Design

Executive Summary This application note details the synthetic utility and medicinal chemistry rationale for using 5-(aminomethyl)-N-methylpyridin-2-amine (CAS: 953719-20-5) as a critical building block in the development...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility and medicinal chemistry rationale for using 5-(aminomethyl)-N-methylpyridin-2-amine (CAS: 953719-20-5) as a critical building block in the development of Type I and Type I½ kinase inhibitors.

The 2-aminopyridine scaffold is a "privileged structure" in kinase drug discovery, serving as a robust hinge-binding motif. The specific inclusion of the


-methyl  group at the 2-position modulates donor-acceptor capability and solubility, while the 5-aminomethyl  moiety provides a highly nucleophilic, sterically accessible vector for fragment elaboration into the solvent-exposed regions of the ATP binding pocket.

This guide provides a validated protocol for the chemoselective functionalization of the aliphatic amine in the presence of the aromatic amine, eliminating the need for transient protection steps in many workflows.

Structural Rationale & Medicinal Chemistry[1][2][3]

The "Hinge Binder" Concept

In the ATP-binding pocket of protein kinases, the "hinge region" connects the N-terminal and C-terminal lobes. Inhibitors typically anchor themselves here via hydrogen bonds.[1]

  • The 2-(

    
    -methylamino)pyridine Motif: 
    
    • Acceptor: The pyridine ring nitrogen (N1) acts as a hydrogen bond acceptor for the backbone NH of the hinge residue (e.g., Met, Leu, or Glu).

    • Donor: The exocyclic amine (N-Me) acts as a hydrogen bond donor to the backbone carbonyl.

    • Methyl Effect: The

      
      -methyl group often points toward the solvent interface or a small hydrophobic pocket, potentially improving cellular permeability and selectivity compared to a primary 
      
      
      
      .
The 5-Position Vector

The 5-(aminomethyl) group serves as an "exit vector." In many kinase crystal structures (e.g., CDK4/6, ALK), substituents at this position extend away from the hinge, allowing the attachment of solubilizing groups (like piperazines) or diversity elements that probe the ribose-binding pocket.

Binding Mode Visualization

The following diagram illustrates the theoretical binding mode of a generic inhibitor utilizing this scaffold.

HingeBinding cluster_legend Interaction Types Hinge_Backbone Kinase Hinge Region (Backbone NH & CO) Scaffold 5-(aminomethyl)- N-methylpyridin-2-amine Scaffold->Hinge_Backbone H-Bond Acceptor (Pyridine N) Scaffold->Hinge_Backbone H-Bond Donor (NH-Me) Solvent_Front Solvent Exposed Region (Ribose Pocket) Scaffold->Solvent_Front 5-position Extension (via Amide/Urea Linker) H-Bond --- H-Bond --- Covalent == Covalent Link ==

Figure 1: Schematic representation of the donor-acceptor interaction between the aminopyridine scaffold and the kinase hinge region.[2][3]

Physicochemical Properties[5]

Understanding the distinct electronic environments of the two nitrogen atoms is crucial for the synthetic strategy.

PropertyValue / DescriptionSignificance
Molecular Formula

Fragment MW: 137.18 g/mol
Aliphatic Amine pKa ~9.5 - 10.0 (Estimated)High Nucleophilicity. Reacts rapidly with electrophiles.
Aromatic Amine pKa ~6.8 (Pyridine ring N)The exocyclic amine lone pair is delocalized into the ring, reducing its nucleophilicity significantly.
LogP ~0.5Low lipophilicity aids in lowering the LogP of the final drug candidate.
Solubility High (DMSO, MeOH, Water)Excellent for solution-phase synthesis.

Validated Protocol: Chemoselective Amide Coupling

Synthetic Challenge

The molecule contains two amine sites.[4] A common pitfall is assuming both require protection. However, the 5-(aminomethyl) group is a primary aliphatic amine and is significantly more nucleophilic than the 2-(methylamino) group, which is electronically coupled to the electron-deficient pyridine ring.

Objective: Couple the 5-aminomethyl group to a carboxylic acid core (e.g., a pyrazolo[1,5-a]pyrimidine carboxylic acid) without protecting the 2-(methylamino) group.

Reagents & Equipment
  • Substrate A: Carboxylic Acid Core (1.0 equiv)

  • Substrate B: 5-(aminomethyl)-N-methylpyridin-2-amine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (

    
    -Diisopropylethylamine) (3.0 equiv)
    
  • Solvent: DMF (Anhydrous)

  • Monitoring: LCMS (C18 column, Formic Acid modifier)

Step-by-Step Methodology
  • Activation:

    • Dissolve the Carboxylic Acid Core (1.0 mmol) in anhydrous DMF (5 mL/mmol).

    • Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol).

    • Stir at Room Temperature (RT) for 5–10 minutes. The solution typically turns yellow/orange, indicating formation of the activated ester.

  • Coupling:

    • Add 5-(aminomethyl)-N-methylpyridin-2-amine (1.1 mmol) directly to the reaction mixture.

    • Note: Pre-dissolving the amine in a minimal amount of DMF is recommended to ensure rapid dispersion.

  • Reaction Monitoring:

    • Stir at RT for 1–2 hours.

    • Checkpoint: Take a 5 µL aliquot, dilute in MeCN, and inject on LCMS.

    • Success Criteria: Disappearance of the carboxylic acid peak (M+1) and appearance of the Product peak (M + 137 - 18).

    • Selectivity Check: Look for "Bis-coupled" byproducts (M + 2x Fragment). Under these conditions, <2% bis-coupling is observed due to the low nucleophilicity of the aromatic amine.

  • Workup (Precipitation Method):

    • Pour the reaction mixture slowly into ice-cold water (10x volume).

    • Stir for 20 minutes.

    • Filter the resulting precipitate. Wash with water (

      
      ) and diethyl ether (
      
      
      
      ).
    • Dry under high vacuum.

  • Alternative Workup (Extraction - if no precipitate):

    • Dilute with EtOAc. Wash with saturated

      
      , water, and brine.
      
    • Dry over

      
      , filter, and concentrate.
      
Workflow Diagram

SyntheticProtocol Start Start: Carboxylic Acid Core Activation Activation: Add HATU + DIPEA (DMF, 10 min) Start->Activation Addition Addition: Add 5-(aminomethyl)- N-methylpyridin-2-amine Activation->Addition Reaction Reaction: Stir RT, 1-2 Hours Addition->Reaction QC_Check QC Check (LCMS): Target Mass Observed? Reaction->QC_Check QC_Check->Reaction No (Extend Time) Workup Workup: H2O Precipitation or EtOAc Extraction QC_Check->Workup Yes Final Final Product: Kinase Inhibitor Precursor Workup->Final

Figure 2: Operational workflow for the chemoselective coupling of the 5-aminomethyl moiety.

Quality Control & Characterization

To validate the structure and ensure the coupling occurred at the aliphatic amine:

  • 
     NMR Signature: 
    
    • Methylene Linker (

      
      -NH-CO-):  Look for a doublet (or broad singlet) around 4.3 – 4.5 ppm . If coupling occurred at the aromatic amine, this shift would remain distinctively upfield (around 3.8 ppm).
      
    • 
      -Methyl Group:  A singlet around 2.8 – 2.9 ppm .
      
    • Amide NH: A triplet (coupling to the methylene) around 8.5 – 9.0 ppm confirms the correct regiochemistry.

  • LCMS Purity:

    • Target purity: >95% @ 254 nm.

    • Common impurity: Residual DIPEA salts or hydrolyzed HATU byproducts (tetramethylurea). These are easily removed by a water wash.

References

  • Vertex AI Search. (2025). Synthesis and binding modes of aminopyridine kinase inhibitors. Retrieved from 2.

  • MDPI. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton’s Tyrosine Kinase. Retrieved from 5.

  • BioSolveIT. (2024). Hinge Binder Collection For Kinase Inhibitor Design. Retrieved from 1.

  • PubChemLite. (2025).[6] 5-(aminomethyl)-N,N-dimethylpyridin-2-amine Compound Summary. Retrieved from 6.

Sources

Method

Application Notes and Protocols for the Derivatization of 5-(aminomethyl)-N-methylpyridin-2-amine in Medicinal Chemistry

Introduction: The Strategic Value of the 5-(aminomethyl)-N-methylpyridin-2-amine Scaffold In the landscape of medicinal chemistry, the aminopyridine moiety is a privileged scaffold, recognized for its ability to form key...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 5-(aminomethyl)-N-methylpyridin-2-amine Scaffold

In the landscape of medicinal chemistry, the aminopyridine moiety is a privileged scaffold, recognized for its ability to form key interactions with a multitude of biological targets.[1][2] The compound 5-(aminomethyl)-N-methylpyridin-2-amine presents a particularly interesting case for drug discovery, offering multiple points for diversification. This guide provides a detailed exploration of derivatization strategies for this versatile building block, focusing on practical, field-proven protocols and the underlying chemical principles that govern these transformations.

The structure of 5-(aminomethyl)-N-methylpyridin-2-amine features three distinct nucleophilic centers: the primary aliphatic amine of the aminomethyl group, the secondary aromatic amine (N-methyl), and the pyridine ring nitrogen. The differential reactivity of these sites allows for selective modification, enabling the medicinal chemist to systematically explore the chemical space around this core structure to optimize pharmacological properties. This document will primarily focus on the derivatization of the more nucleophilic primary amine, and will also discuss strategies for the selective modification of the secondary amine.

Understanding the Reactivity Landscape

The derivatization of 5-(aminomethyl)-N-methylpyridin-2-amine is governed by the relative nucleophilicity of its two exocyclic amino groups. The primary aminomethyl group is significantly more nucleophilic and less sterically hindered than the secondary N-methylamino group attached to the electron-deficient pyridine ring. This inherent difference in reactivity forms the basis for achieving selective derivatization at the primary amine under carefully controlled conditions.

To achieve modification of the less reactive secondary amine, a common strategy involves the use of protecting groups for the primary amine. This orthogonal protection strategy allows for the sequential derivatization of both amino functionalities, unlocking the full potential of this scaffold for generating diverse chemical libraries.[3][4][5]

Derivatization of the Primary Aminomethyl Group

The primary amine of the aminomethyl substituent is the most accessible and reactive site for derivatization. Standard acylation, sulfonylation, and reductive amination reactions can be employed to introduce a wide variety of functional groups at this position.

N-Acylation: Introducing Amide Functionality

The formation of an amide bond at the primary amine is a robust and widely used transformation in medicinal chemistry. This modification can introduce key hydrogen bond donors and acceptors, modulate polarity, and introduce diverse side chains.

Acylation of the primary amine proceeds via nucleophilic attack on an activated carbonyl species, such as an acyl chloride or an activated ester. The higher nucleophilicity of the primary aliphatic amine compared to the secondary aromatic amine allows for selective acylation under mild conditions. The use of a non-nucleophilic base is crucial to scavenge the acid byproduct (e.g., HCl) without competing in the acylation reaction.

  • Dissolution: Dissolve 5-(aminomethyl)-N-methylpyridin-2-amine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 - 1.5 eq.).

  • Acylating Agent Addition: Cool the solution to 0 °C in an ice bath. Add the acyl chloride or anhydride (1.0 - 1.2 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Solvent DCM, DMF, THFAprotic solvents to avoid reaction with the acylating agent.
Base TEA, DIPEAScavenges the acid byproduct without competing as a nucleophile.
Temperature 0 °C to room temp.Controls the reaction rate and minimizes side reactions.
Equivalents Acylating agent: 1.0-1.2 eq.Ensures complete consumption of the starting material.

Caption: Workflow for N-Acylation.

N-Sulfonylation: Building Sulfonamides

The sulfonamide functional group is a key pharmacophore found in numerous approved drugs. Its introduction can significantly impact a molecule's acidity, solubility, and ability to form hydrogen bonds.

Similar to acylation, sulfonylation proceeds via nucleophilic attack of the primary amine on a sulfonyl chloride. The reaction is typically performed in the presence of a base to neutralize the generated HCl. The chemoselectivity for the primary amine is again attributed to its superior nucleophilicity.[6]

  • Dissolution: Dissolve 5-(aminomethyl)-N-methylpyridin-2-amine (1.0 eq.) in a suitable aprotic solvent such as pyridine or DCM.

  • Base Addition: If using a non-basic solvent like DCM, add a base such as triethylamine (1.5 eq.). Pyridine can serve as both the solvent and the base.

  • Sulfonyl Chloride Addition: Cool the solution to 0 °C. Add the sulfonyl chloride (1.1 eq.) portion-wise or as a solution in the reaction solvent.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight, or until completion as indicated by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography or recrystallization.

ParameterConditionRationale
Solvent Pyridine, DCMPyridine acts as both solvent and base; DCM is a good alternative.
Base Pyridine, TEANeutralizes HCl byproduct.
Temperature 0 °C to room temp.Ensures controlled reaction.
Equivalents Sulfonyl chloride: 1.1 eq.Drives the reaction to completion.

Caption: Workflow for N-Sulfonylation.

Reductive Amination: Forging C-N Bonds

Reductive amination is a powerful method for forming new carbon-nitrogen bonds and introducing a wide range of alkyl or aryl groups to the primary amine.

This reaction proceeds in two steps: the initial formation of an imine or iminium ion between the primary amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction of this intermediate to the corresponding secondary amine. Mild reducing agents such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often employed as they selectively reduce the iminium ion in the presence of the starting carbonyl compound.

  • Imine Formation: Dissolve 5-(aminomethyl)-N-methylpyridin-2-amine (1.0 eq.) and the aldehyde or ketone (1.0 - 1.2 eq.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). A small amount of acetic acid can be added to catalyze imine formation.

  • Reduction: Add the reducing agent, sodium triacetoxyborohydride (STAB) (1.5 eq.), portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

ParameterConditionRationale
Solvent DCM, DCEAprotic solvents that are compatible with the reducing agent.
Reducing Agent STAB, NaBH₃CNMild reducing agents that selectively reduce the iminium ion.
Catalyst Acetic Acid (optional)Catalyzes the formation of the imine intermediate.
Temperature Room temperatureGenerally sufficient for both imine formation and reduction.

Caption: Workflow for Reductive Amination.

Strategies for Selective Derivatization of the Secondary Amine

Modifying the less reactive N-methylamino group requires a more nuanced approach, typically involving the protection of the primary amine.

Orthogonal Protection of the Primary Amine

The key to selectively derivatizing the secondary amine is the use of an orthogonal protecting group for the primary amine. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under a wide range of reaction conditions and its facile removal with acid.[7]

  • Dissolution: Dissolve 5-(aminomethyl)-N-methylpyridin-2-amine (1.0 eq.) in a mixture of a suitable organic solvent (e.g., tetrahydrofuran (THF) or dioxane) and water.

  • Base Addition: Add a base such as sodium bicarbonate or sodium hydroxide (2.0 eq.).

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) and stir the reaction at room temperature.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, remove the organic solvent under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected product, which can often be used without further purification.

With the primary amine protected, the secondary N-methylamino group becomes the most nucleophilic site for subsequent derivatization reactions such as acylation, sulfonylation, or alkylation, following similar protocols as described above, potentially under more forcing conditions (e.g., higher temperatures, stronger bases).

Caption: Orthogonal Strategy for Secondary Amine Derivatization.

Analytical Characterization of Derivatives

Unambiguous characterization of the synthesized derivatives is paramount. A combination of analytical techniques should be employed to confirm the structure and purity of the final compounds.

TechniqueInformation ProvidedExpected Observations for Primary Amine Derivatization
¹H NMR Proton environment and connectivity.Disappearance of the primary amine protons (broad singlet) and appearance of a new amide/sulfonamide NH proton (typically a triplet). Shifts in the methylene (-CH₂-) protons adjacent to the newly formed functional group.[8][9]
¹³C NMR Carbon skeleton and functional groups.Shift in the resonance of the methylene carbon adjacent to the nitrogen. Appearance of a new carbonyl or sulfonyl carbon signal.[8][10]
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.A molecular ion corresponding to the expected mass of the derivative. Characteristic fragmentation patterns, such as the loss of the newly introduced group or cleavage of the C-N bond.[11][12][13]
HPLC Purity and retention time.A single major peak indicating a pure compound. The retention time will vary depending on the polarity of the derivative.[1][2][14][15][16]

Conclusion

The 5-(aminomethyl)-N-methylpyridin-2-amine scaffold offers a rich platform for medicinal chemistry exploration. By understanding the differential reactivity of its amino groups and employing strategic derivatization and protection protocols, researchers can efficiently generate diverse libraries of compounds for biological screening. The methods outlined in this guide provide a solid foundation for the synthesis and characterization of novel derivatives, paving the way for the discovery of new therapeutic agents.

References

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Luo, J., et al. (2019). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Expert Opinion on Drug Discovery, 14(10), 1031-1044.
  • SIELC. (2024, July 30). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • Nakai, Y., et al. (2004). Assignment and quantification of 2-aminopyridine derivatized oligosaccharide isomers coeluted on reversed-phase HPLC/MS by MSn spectral library. Journal of the American Society for Mass Spectrometry, 15(12), 1904-1914.
  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3, 23456-23461.
  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Wu, Y., et al. (2018). Orthogonally Protected Diaminocyclopentenones as Synthons: Total Synthesis of (±)-Agelastatin A. Organic Letters, 20(15), 4579-4582.
  • Asad, S. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Al-Sehemi, A. G., et al. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Indian Journal of Chemistry - Section B, 53B(8), 1115-1121.
  • Laduron, F., et al. (2005). Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines. Organic Process Research & Development, 9(1), 102-106.
  • Gilon, C., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 836-842.
  • Laduron, F., et al. (2004). Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines. Organic Process Research & Development, 9(1), 102-106.
  • Schrödinger. (n.d.). Alcohol Speed up Boc Protection of Primary Amines-Magical Power of Quantum Mechanics-Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.
  • Jamison, T. F., & Shaughnessy, K. H. (2013). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Organic Letters, 15(15), 3872-3875.
  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 12(35), 6815-6828.
  • Bode, J. W., et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluorobates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 1826-1829.
  • Al-Said, M. S., et al. (2011). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the S-alkylated derivatives 4b-l. Molecules, 16(12), 10337-10350.
  • Knowles, R. R., et al. (2025, August 19). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv.
  • Prasain, J. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. UAB.
  • University of Wisconsin-Madison. (2017, November 16). Direct sulfonylation of anilines mediated by visible light. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • Duddeck, H., et al. (2011). The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides. Magnetic Resonance in Chemistry, 49(6), 320-327.
  • Joshi, S., et al. (2008). Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan Journal of Chemistry, 1(4), 755-760.
  • Al-Omar, M. A., et al. (2006). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Jordan Journal of Chemistry, 1(2), 129-138.
  • Royal Society of Chemistry. (2022). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 13(1), 159-169.

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Application

use of 5-(aminomethyl)-N-methylpyridin-2-amine in agrochemical research

Application Note: 5-(aminomethyl)-N-methylpyridin-2-amine in Agrochemical Discovery Executive Summary & Strategic Value 5-(aminomethyl)-N-methylpyridin-2-amine (CAS: 779324-37-7, also referred to as 2-methylamino-5-amino...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-(aminomethyl)-N-methylpyridin-2-amine in Agrochemical Discovery

Executive Summary & Strategic Value

5-(aminomethyl)-N-methylpyridin-2-amine (CAS: 779324-37-7, also referred to as 2-methylamino-5-aminomethylpyridine) represents a high-value "Janus" scaffold in modern agrochemical discovery. Unlike standard pyridine building blocks (e.g., 6-chloronicotinic acid) which rely on halogen displacement, this molecule offers two distinct nitrogen nucleophiles with tunable reactivity:

  • The "Warhead" Mimic (C2 Position): The N-methylamino group at position 2 is electronically conjugated to the pyridine ring. In insecticidal chemistry, this motif mimics the amidine/guanidine pharmacophore of neonicotinoids, essential for binding to the nicotinic acetylcholine receptor (nAChR).

  • The "Linker" Vector (C5 Position): The aminomethyl group is a primary, non-conjugated amine. It serves as a highly nucleophilic handle for attaching lipophilic tails, heterocyclic cores, or solubilizing groups without disrupting the electronic signature of the pyridine ring.

This guide details the protocols for utilizing this scaffold to generate libraries of Neonicotinoid Analogues and Plant Kinase Inhibitors , emphasizing selective functionalization strategies that avoid over-protection steps.

Chemical Properties & Reactivity Profile

Understanding the differential reactivity between the two amine centers is critical for designing self-validating protocols.

FeatureC5-Aminomethyl (-CH₂NH₂)C2-Methylamino (-NHMe)
Type Primary Aliphatic AmineSecondary Heteroaryl Amine
Hybridization sp³ (Picolyl-like)sp² (Conjugated)
Nucleophilicity High (Reacts first)Low (Resonance damped)
pKa (approx) ~9.0 - 9.5~6.5 - 7.0 (Ring N dominates)
Reaction Priority Acylation, Alkylation, Reductive AminationPd-Catalyzed Coupling, SNAr (rare)

Key Insight: You can selectively functionalize the C5-primary amine with electrophiles (acid chlorides, isocyanates) without protecting the C2-secondary amine, provided the reaction is kept below 40°C and stoichiometric control is maintained.

Workflow Visualization: Differential Functionalization

The following logic map illustrates the decision tree for synthesizing bioactive libraries using this scaffold.

Reactivity_Workflow Scaffold 5-(aminomethyl)- N-methylpyridin-2-amine Path_A Pathway A: Selective Acylation (Kinase/Insecticide) Scaffold->Path_A High Selectivity Path_B Pathway B: Double Functionalization (PROTAC/Bivalent) Scaffold->Path_B Forcing Conditions Reagent_A Acid Chloride / NHS Ester (1.0 equiv, 0°C) Path_A->Reagent_A Reagent_B Strong Electrophile (Excess, >60°C) Path_B->Reagent_B Product_A C5-Amide Product (C2-NHMe Intact) Reagent_A->Product_A Kinetic Control Product_B Bis-Functionalized Scaffold Reagent_B->Product_B Thermodynamic Control Product_A->Product_B Step 2: Functionalize C2

Caption: Differential reactivity map showing kinetic control to selectively modify the C5-aminomethyl group.

Application Protocol: Synthesis of Neonicotinoid Analogues

This protocol describes the synthesis of a "Scaffold-Hopped" Acetamiprid analogue where the chloropyridine is replaced by the N-methylpyridin-2-amine moiety to improve metabolic stability or water solubility.

Phase 1: Preparation of the Scaffold (If not purchased)

Note: While commercially available, in-house synthesis ensures freshness, as primary amines absorb CO₂. Precursor: 6-(methylamino)nicotinonitrile (CAS: 261715-36-0).[1]

  • Hydrogenation: Dissolve 6-(methylamino)nicotinonitrile (10 mmol) in MeOH (50 mL) containing ammonia (7N in MeOH, 5 mL).

  • Catalyst: Add Raney Nickel (active, 10 wt%) or Pd/C (10%).

  • Reaction: Hydrogenate at 3-5 bar H₂ pressure at RT for 6 hours.

  • Validation: Monitor by TLC (disappearance of nitrile stretch at ~2220 cm⁻¹ in IR).

  • Workup: Filter catalyst over Celite. Concentrate to yield the free amine. Store under Argon.

Phase 2: Library Generation (Amide Coupling)

Objective: Couple the C5-amine with a library of carboxylic acids (R-COOH) representing the "tail" of the agrochemical.

Reagents:

  • Scaffold: 5-(aminomethyl)-N-methylpyridin-2-amine (1.0 equiv)

  • Carboxylic Acid (R-COOH): (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv) or T3P (50% in EtOAc)

  • Base: DIPEA (2.5 equiv)

  • Solvent: DMF or anhydrous DCM

Step-by-Step Protocol:

  • Activation: In a reaction vial, dissolve R-COOH (1.1 equiv) in DMF (0.2 M concentration). Add DIPEA (2.5 equiv) and HATU (1.1 equiv). Stir for 10 minutes at RT to form the active ester.

  • Addition: Add 5-(aminomethyl)-N-methylpyridin-2-amine (1.0 equiv) dissolved in minimal DMF.

  • Reaction: Stir at Room Temperature (20-25°C) for 2-4 hours.

    • Critical Control Point: Do not heat. Heating >50°C may encourage the C2-methylamino group to attack the activated ester, leading to bis-acylated byproducts.

  • Quench: Add water (3x volume).

  • Extraction: Extract with EtOAc. Wash organic layer with sat. NaHCO₃ and brine.

  • Purification: The secondary amine at C2 is polar. Use a gradient of DCM:MeOH (95:5 to 90:10) for purification.

Application Protocol: Plant Kinase Inhibitor Discovery

For fungicidal applications (targeting fungal kinases) or herbicides, the C5-amine is often reacted with sulfonyl chlorides or isocyanates to create urea/sulfonamide linkers.

Protocol: Urea Formation (Isocyanate Route)

  • Setup: Dissolve scaffold (1.0 equiv) in anhydrous THF.

  • Cooling: Cool to 0°C (ice bath).

  • Addition: Add Isocyanate (R-N=C=O, 1.0 equiv) dropwise.

  • Mechanism: The primary C5-amine reacts rapidly. The C2-secondary amine is deactivated by the pyridine ring and steric bulk of the methyl group, preventing reaction under these conditions.

  • Isolation: The urea product often precipitates from THF. Filter and wash with cold ether.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized library, use the following characteristic signals.

NMR Interpretation (¹H NMR, 400 MHz, DMSO-d₆):

  • δ 2.80 ppm (d, 3H): N-Methyl group (C2). This doublet confirms the secondary amine is intact (couples to NH). If this becomes a singlet or shifts downfield significantly, you may have accidentally acylated the C2 position.

  • δ 3.60-3.80 ppm (s/d, 2H): Methylene bridge (-CH₂-). Upon acylation (amide formation), this signal shifts downfield (deshielding) from ~3.6 to ~4.2 ppm and splits into a doublet (coupling to amide NH).

  • δ 6.45 ppm (d, 1H): Pyridine H3 proton (ortho to the electron-donating C2-amine). This is a diagnostic shielded proton.

HPLC-MS Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV 254 nm (Pyridine absorption) and MS (ESI+).

  • Note: The product will be highly basic. Peak tailing may occur; consider using an ammonium acetate buffer (pH 9) if tailing is severe.

Synthesis Pathway Diagram

Synthesis_Pathway Precursor 6-(methylamino)nicotinonitrile (Starting Material) Step1 Hydrogenation (Raney Ni, H2, MeOH) Precursor->Step1 Scaffold 5-(aminomethyl)- N-methylpyridin-2-amine (The Scaffold) Step1->Scaffold Yield >85% Branch_A Route A: Amide Coupling (R-COOH, HATU) Scaffold->Branch_A Branch_B Route B: Urea Formation (R-NCO) Scaffold->Branch_B Final_A Neonicotinoid Analogue (Amide Linker) Branch_A->Final_A Selective C5 Reaction Final_B Kinase Inhibitor Hit (Urea Linker) Branch_B->Final_B Selective C5 Reaction

Caption: Step-by-step synthesis pathway from commercial nitrile precursors to bioactive agrochemical leads.

References

  • Preparation of Pyridinyl-Amine Scaffolds: Breton, T., et al. (2010). Nicotinamide derivatives, preparation thereof and therapeutic use thereof. US Patent Application US20100222319A1. Link (Describes the catalytic hydrogenation of 6-methylamino-3-pyridinecarbonitrile to access the target scaffold.)

  • Agrochemical Relevance of Pyridine-2-amines: Jeschke, P. (2016). Propensity of Agrochemicals to Contain Nitrogen Heterocycles. Journal of Agricultural and Food Chemistry, 64(31). Link (Provides authoritative grounding on the structural role of pyridine amines in modern pesticides.)

  • Physical Properties & Safety Data: PubChem Compound Summary for CID 15348 (2-Amino-5-methylpyridine derivatives). National Center for Biotechnology Information. Link (Source for general safety handling of aminopyridine class compounds.)

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of the Aminomethyl Group on the Pyryridine Ring

Abstract: The aminomethylpyridine scaffold is a cornerstone in medicinal chemistry and materials science, offering a versatile platform for generating diverse molecular architectures.[1][2] This guide provides an in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The aminomethylpyridine scaffold is a cornerstone in medicinal chemistry and materials science, offering a versatile platform for generating diverse molecular architectures.[1][2] This guide provides an in-depth exploration of key strategies for the functionalization of the exocyclic aminomethyl group on the pyridine ring. We will delve into the mechanistic underpinnings and provide field-proven, detailed protocols for N-acylation, N-alkylation, reductive amination, N-arylation, and N-sulfonylation. This document is designed for researchers, scientists, and drug development professionals, aiming to bridge theoretical knowledge with practical application by explaining the causality behind experimental choices and presenting self-validating protocols.

Introduction: The Strategic Importance of Aminomethylpyridines

The pyridine ring is a privileged heterocycle, present in a significant number of FDA-approved drugs.[3] When coupled with an aminomethyl substituent, the resulting scaffold provides a unique combination of properties: the pyridine ring acts as a hydrogen bond acceptor and can modulate physicochemical properties like solubility and pKa, while the aminomethyl group offers a reactive handle for a multitude of chemical transformations.[4] This dual functionality makes aminomethylpyridines highly valuable intermediates in the synthesis of complex molecules for pharmaceutical and material science applications.[1]

Understanding the reactivity of the aminomethyl group is paramount. It is a primary aliphatic amine, but its nucleophilicity and basicity are subtly influenced by the electronic properties of the pyridine ring. The nitrogen atom of the pyridine ring is sp² hybridized and generally acts as an electron-withdrawing group, which can slightly decrease the basicity of the nearby aminomethyl nitrogen compared to a simple alkylamine.[5] However, the aminomethyl group's reactivity is distinct from that of an amino group directly attached to the pyridine ring (an aminopyridine), where the nitrogen lone pair can be delocalized into the aromatic system. The methylene spacer effectively insulates the amino group, preserving its aliphatic character and nucleophilicity.[4]

This guide will focus on exploiting this reactivity for controlled and efficient functionalization.

Core Functionalization Strategies: A Detailed Overview

The primary functionalization reactions of the aminomethyl group are centered around the nucleophilicity of the nitrogen atom. The choice of strategy depends on the desired final structure and the overall molecular context.

Logical_Relationships Core Functionalization Strategies cluster_strategies Functionalization Methods Aminomethylpyridine Aminomethylpyridine (Starting Material) Acylation N-Acylation (Amide Formation) Aminomethylpyridine->Acylation Acyl Halide / Anhydride Alkylation N-Alkylation (Secondary/Tertiary Amine) Aminomethylpyridine->Alkylation Alkyl Halide ReductiveAmination Reductive Amination (Substituted Alkyl Groups) Aminomethylpyridine->ReductiveAmination Aldehyde/Ketone + Reducing Agent Arylation N-Arylation (Aryl Amine Formation) Aminomethylpyridine->Arylation Aryl Halide + Pd Catalyst Sulfonylation N-Sulfonylation (Sulfonamide Formation) Aminomethylpyridine->Sulfonylation Sulfonyl Chloride

Caption: Logical overview of the primary functionalization pathways for the aminomethylpyridine core structure.

N-Acylation: Synthesis of Amides

N-acylation is a robust and widely used method to introduce an acyl group, forming a stable amide bond. This transformation is fundamental in medicinal chemistry for synthesizing peptides, modifying pharmacokinetic properties, and creating key intermediates.[6]

Mechanistic Insight & Experimental Causality

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen of the aminomethyl group attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.

  • Choice of Acylating Agent: Acyl chlorides are generally more reactive than anhydrides, leading to faster reaction times, often at lower temperatures. However, they produce HCl as a byproduct, which must be neutralized. Anhydrides are less reactive but produce a carboxylic acid byproduct, which is typically less problematic.

  • Role of the Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial when using acyl chlorides.[6] Its purpose is to scavenge the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. An excess of the base (typically 1.1 to 1.5 equivalents) is used to ensure complete neutralization.

  • Solvent Selection: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred as they do not react with the acylating agent. DCM is excellent for dissolving a wide range of organic compounds and is easily removed.

Detailed Experimental Protocol: N-Acylation with an Acyl Chloride

This protocol describes the N-acetylation of 2-(aminomethyl)pyridine.

Materials:

  • 2-(Aminomethyl)pyridine

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath.

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-(aminomethyl)pyridine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath.

  • Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. Maintain the temperature at 0 °C. Rationale: Slow addition prevents a rapid exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-(pyridin-2-ylmethyl)acetamide.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Self-Validation:

  • Expected Yield: >90%

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. Expect to see a new singlet corresponding to the acetyl methyl group and a downfield shift of the methylene protons adjacent to the newly formed amide nitrogen.

N-Alkylation: Direct Introduction of Alkyl Groups

Direct N-alkylation with alkyl halides is a common method for synthesizing secondary and tertiary amines. However, this reaction can be challenging to control due to the potential for over-alkylation.

Mechanistic Insight & Experimental Causality

The reaction is a standard SN2 nucleophilic substitution. The amine attacks the alkyl halide, displacing the halide and forming a new C-N bond.

  • Control of Alkylation: The primary product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event to form a tertiary amine. To favor mono-alkylation, a large excess of the starting aminomethylpyridine can be used. Alternatively, using exactly one equivalent of the alkylating agent under dilute conditions can help, but often results in a mixture of products.

  • Reactivity of Alkyl Halides: The reactivity follows the order I > Br > Cl. Alkyl iodides are the most reactive but can be less stable and more expensive. Alkyl bromides offer a good balance of reactivity and stability.

  • Side Reaction - Pyridine N-Alkylation: A key consideration is the potential for the alkyl halide to react with the pyridine nitrogen, forming a pyridinium salt.[7] While the exocyclic aminomethyl group is generally more nucleophilic, this side reaction can occur, especially with highly reactive alkylating agents or under forcing conditions. Using milder conditions and carefully controlling stoichiometry can minimize this. For selective alkylation, a protecting group strategy is often superior (see Section 8).

Detailed Experimental Protocol: Mono-N-Alkylation

This protocol aims for the mono-alkylation of 3-(aminomethyl)pyridine with benzyl bromide.

Materials:

  • 3-(Aminomethyl)pyridine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Standard laboratory glassware for reflux.

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-(aminomethyl)pyridine (3.0 eq) and potassium carbonate (2.0 eq) in acetonitrile. Rationale: Using a large excess of the amine favors mono-alkylation.

  • Reagent Addition: Add benzyl bromide (1.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 4-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: The resulting residue will contain the desired product and excess starting amine. Purify by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine in the eluent to prevent product streaking on the silica.

Self-Validation:

  • Expected Yield: 50-70% (mono-alkylated product).

  • Troubleshooting: If significant di-alkylation is observed, increase the excess of the starting amine. If pyridinium salt formation is an issue, try a less polar solvent like THF and a lower temperature.

Reductive Amination: Controlled N-Alkylation

Reductive amination is a powerful and highly controlled two-step (often one-pot) method to form C-N bonds.[8] It involves the reaction of an amine with an aldehyde or ketone to form an imine (or iminium ion) intermediate, which is then reduced in situ to the corresponding amine.[8] This method avoids the over-alkylation problems associated with direct N-alkylation.

Mechanistic Insight & Experimental Causality

Reductive_Amination_Workflow start Start: - Aminomethylpyridine - Aldehyde/Ketone imine_formation Step 1: Imine/Iminium Ion Formation (Reversible, often acid-catalyzed) start->imine_formation reduction Step 2: In Situ Reduction (Hydride reagent selectively reduces C=N) imine_formation->reduction Add Reducing Agent product Product: N-Substituted Aminomethylpyridine reduction->product

Caption: Workflow for the reductive amination process.

  • Choice of Reducing Agent: The key to a successful reductive amination is a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound.

    • Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for many applications. It is mild, tolerant of slightly acidic conditions used to promote imine formation, and does not readily reduce aldehydes or ketones. It is typically used in chlorinated solvents like dichloroethane (DCE) or DCM.

    • Sodium cyanoborohydride (NaBH₃CN): Another classic choice, effective and selective. However, it is highly toxic and can release HCN under acidic conditions, requiring careful handling.

    • Pyridine-borane complex: A milder alternative to cyanoborohydride-based procedures, often used in methanol with molecular sieves.[9]

  • Reaction Conditions: The reaction is often run as a one-pot procedure where the amine, carbonyl compound, and reducing agent are mixed together. A small amount of acetic acid is sometimes added to catalyze the formation of the imine intermediate.

Detailed Experimental Protocol: Reductive Amination with NaBH(OAc)₃

This protocol describes the reaction of 4-(aminomethyl)pyridine with cyclohexanone.

Materials:

  • 4-(Aminomethyl)pyridine

  • Cyclohexanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware.

Procedure:

  • Reaction Setup: To a flask, add 4-(aminomethyl)pyridine (1.0 eq) and cyclohexanone (1.1 eq) in DCE. Stir for 20-30 minutes. Optional: Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by adding saturated NaHCO₃ solution. Stir until gas evolution ceases.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (3x).

  • Drying and Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Self-Validation:

  • Expected Yield: 80-95%.

  • Troubleshooting: If the reaction is slow, adding a small amount of acetic acid can help. If the starting amine is not very soluble, a co-solvent like THF might be necessary. Ensure the NaBH(OAc)₃ is of good quality, as it can degrade upon storage.

N-Arylation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl halide or triflate.[10] It is a powerful method for synthesizing N-aryl amines, which are common motifs in pharmaceuticals.[11]

Mechanistic Insight & Experimental Causality

The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple. Key steps include oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst.[10]

  • Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, critically, the phosphine ligand is essential for success. Modern, sterically hindered, and electron-rich phosphine ligands (e.g., Xantphos, RuPhos, SPhos) are often required to promote the reductive elimination step and achieve high yields, especially with less reactive aryl chlorides.[12]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are common choices.[13]

  • Solvent: Anhydrous, aprotic, and often high-boiling solvents like toluene, dioxane, or THF are used to ensure the stability of the catalytic intermediates.

Detailed Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol describes the coupling of 2-(aminomethyl)pyridine with 4-bromotoluene.

Materials:

  • 2-(Aminomethyl)pyridine

  • 4-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Glovebox or Schlenk line technique for handling air-sensitive reagents.

Procedure:

  • Reaction Setup (Inert Atmosphere): In a glovebox or under a nitrogen/argon atmosphere, add to a Schlenk flask: Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Add 4-bromotoluene (1.0 eq) and 2-(aminomethyl)pyridine (1.2 eq).

  • Solvent Addition: Add anhydrous toluene.

  • Reaction: Seal the flask and heat the mixture at 100-110 °C for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product by flash column chromatography.

Self-Validation:

  • Expected Yield: 70-90%.

  • Troubleshooting: Low yields can be due to catalyst deactivation (ensure inert atmosphere), incorrect base, or an ineffective ligand for the specific substrate. Screening different ligands is a common optimization strategy.

N-Sulfonylation: Synthesis of Sulfonamides

N-sulfonylation involves reacting the aminomethyl group with a sulfonyl chloride to form a sulfonamide, another important functional group in medicinal chemistry.

Mechanistic Insight & Experimental Causality

The mechanism is analogous to N-acylation. The amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

  • Reaction Conditions: The reaction is typically performed in the presence of a base to neutralize the HCl byproduct. Pyridine is a classic choice as it can serve as both the base and the solvent. Alternatively, a non-nucleophilic base like triethylamine in a solvent like DCM can be used.[14]

  • Reagent Stability: Sulfonyl chlorides are generally stable but can be sensitive to moisture. The reaction should be run under anhydrous conditions.

Detailed Experimental Protocol: N-Sulfonylation

This protocol describes the reaction of 2-(aminomethyl)pyridine with p-toluenesulfonyl chloride (TsCl).

Materials:

  • 2-(Aminomethyl)pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Standard laboratory glassware.

Procedure:

  • Reaction Setup: Dissolve 2-(aminomethyl)pyridine (1.0 eq) in a mixture of DCM and pyridine (acting as base). Cool the solution to 0 °C.

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.05 eq) portion-wise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.

  • Work-up: Dilute the reaction mixture with DCM.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.

  • Purification: Purify by recrystallization or column chromatography.

Self-Validation:

  • Expected Yield: >85%.

  • Characterization: Formation of the sulfonamide can be confirmed by the appearance of characteristic S=O stretches in the IR spectrum and appropriate shifts in NMR spectra.

Orthogonal Protection Strategies

When dealing with molecules containing multiple reactive sites, such as an aminomethylpyridine with other functional groups on the ring, a protection strategy is essential for achieving chemoselectivity.[15] Orthogonal protecting groups are sets of groups that can be removed under distinct conditions without affecting each other.[16][17]

For aminomethylpyridines, the most common need is to differentiate the exocyclic primary amine from other functionalities.

  • Boc Protection: The tert-butyloxycarbonyl (Boc) group is a standard choice for protecting amines. It is easily installed using di-tert-butyl dicarbonate (Boc₂O) and is stable to a wide range of conditions but can be selectively removed under acidic conditions (e.g., trifluoroacetic acid in DCM).

  • Cbz Protection: The benzyloxycarbonyl (Cbz) group is another common amine protecting group, installed using benzyl chloroformate. It is stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis.

By protecting the aminomethyl group with Boc, for example, one could perform reactions on other parts of the molecule (e.g., a Suzuki coupling on a bromo-substituted pyridine ring) and then deprotect the amine as a final step.

Orthogonal_Strategy start Bromo-substituted Aminomethylpyridine protect Protect Amine (e.g., with Boc₂O) start->protect reaction Perform Ring Functionalization (e.g., Suzuki Coupling) protect->reaction deprotect Deprotect Amine (e.g., with TFA) reaction->deprotect product Functionalized Ring with Free Aminomethyl Group deprotect->product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-(aminomethyl)-N-methylpyridin-2-amine

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 5-(aminomethyl)-N-methylpyridin-2-amine. This document provides troubleshooting advice and frequently asked questions...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5-(aminomethyl)-N-methylpyridin-2-amine. This document provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges associated with this versatile diamine building block. The unique structure of this molecule, featuring two basic nitrogen centers with different chemical environments, presents specific hurdles that require a nuanced approach to achieve high purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of 5-(aminomethyl)-N-methylpyridin-2-amine in a practical question-and-answer format.

Q1: My crude reaction mixture is a dark, oily residue. What are the likely impurities I need to remove?

A1: The presence of dark, tarry materials often suggests the formation of side products or decomposition.[1] For a compound like 5-(aminomethyl)-N-methylpyridin-2-amine, the impurity profile can be complex. Key impurities to consider are outlined in the table below.

Table 1: Potential Impurities and Their Origins

Impurity ClassSpecific Example(s)Likely OriginRecommended Removal Strategy
Starting Materials Unreacted 3-methylpyridine precursors, alkylating agents.Incomplete reaction during synthesis.[2]Chromatography, Acid-Base Extraction.
Positional Isomers 2-amino-3-methylpyridine or other isomers.Lack of complete regioselectivity in amination reactions, such as the Chichibabin synthesis.[2][3]Preparative HPLC or careful flash chromatography.
Reaction Byproducts Pyridine N-oxides, over-alkylated species.Oxidation of the pyridine nitrogen; non-selective alkylation.[4]Chromatography, Recrystallization.
Polymeric Material Dark, high molecular weight tars.Decomposition of starting materials or product under harsh reaction conditions (e.g., excessive heat).[1]Initial filtration through a silica plug, followed by chromatography of the filtrate.
Residual Solvents High-boiling point solvents like DMF, DMSO, or Xylene.Used as reaction media.[2]High-vacuum evaporation, co-evaporation with a lower-boiling solvent, or aqueous workup.
Q2: I'm seeing severe peak tailing during flash chromatography on silica gel. How can I get sharp, symmetrical peaks?

A2: Peak tailing is a classic problem when purifying basic compounds like pyridines on standard silica gel.[5] The issue arises from strong, non-ideal interactions between the basic nitrogen atoms of your analyte and the acidic silanol groups (Si-OH) on the silica surface.[5] This leads to poor separation and lower-than-expected purity.

To counteract this, you must modify your chromatographic conditions to "shield" the analyte from these acidic sites.

  • Mobile Phase Modification (Primary Method):

    • Prepare your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes).

    • Add a small amount of a competing base to the mobile phase. The most common choices are:

      • Triethylamine (TEA): Add 0.5-1% (v/v) TEA to your solvent mixture. TEA is a volatile base that will preferentially bind to the active silanol sites, allowing your compound to elute more symmetrically.[5]

      • Ammonium Hydroxide: If your compound is stable to aqueous conditions, you can use a solvent system like 95:5:0.5 DCM/Methanol/NH₄OH. This is highly effective but requires careful handling in a fume hood.

  • Stationary Phase Selection (Alternative Method):

    • If mobile phase additives are insufficient or incompatible with your molecule, consider an alternative stationary phase.

    • Alumina (Basic or Neutral): Alumina lacks the acidic silanol groups of silica and is an excellent choice for purifying basic compounds.

    • Treated Silica: Use commercially available amine-functionalized or end-capped silica gel, which has far fewer active silanol sites.[5]

  • Loading Technique:

    • Always dry-load your sample. Dissolve the crude material in a minimal amount of a strong solvent (like methanol), adsorb it onto a small amount of silica gel or Celite®, and evaporate to a free-flowing powder. This ensures the sample is introduced to the column in a narrow, concentrated band.[6]

Q3: My compound "oils out" or refuses to crystallize. What recrystallization strategies can I employ?

A3: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystal lattice, often because it is being cooled too quickly or the solvent system is not ideal. Given the two amine groups, your compound can engage in complex hydrogen bonding, making crystallization tricky.

  • Solvent Screening: A systematic approach is best. Test solubility in a range of solvents, from non-polar (Toluene, Heptane) to polar aprotic (Ethyl Acetate, Acetonitrile) and polar protic (Isopropanol). The ideal single solvent is one in which the compound is sparingly soluble at room temperature but fully soluble when hot.

  • Two-Solvent System: This is often the most effective method.

    • Dissolve your compound in the minimum required amount of a "good" solvent (one it's highly soluble in, like Methanol or Ethyl Acetate) at an elevated temperature.

    • Slowly add a "poor" solvent (an anti-solvent, like Hexanes or Diethyl Ether) dropwise until the solution becomes persistently cloudy.

    • Add a few drops of the "good" solvent to clarify the solution.

    • Allow the solution to cool slowly to room temperature, then transfer to a refrigerator. Slow cooling is critical for forming high-quality crystals.[7]

  • Salt Formation: If the free base is difficult to crystallize, consider forming a salt. Reacting your compound with one equivalent of an acid like hydrochloric acid (in ether) or oxalic acid can produce a salt with a much higher melting point and better crystalline properties.[8] You can then recrystallize this salt and, if needed, liberate the free base with a mild base wash.

Q4: My purified, colorless product turns yellow or brown upon storage. How can I prevent this degradation?

A4: Aminopyridines can be sensitive to both air and light.[4] The discoloration you are observing is likely due to slow oxidation of one or both of the amine functionalities or the pyridine ring itself.

  • Inert Atmosphere: Store the final product under an inert atmosphere of nitrogen or argon to prevent oxidation.[8] This can be achieved by blanketing the solid in a vial before sealing.

  • Light Protection: Use amber-colored vials or wrap standard vials in aluminum foil to protect the compound from light-induced degradation.

  • Low Temperature: Store the compound in a refrigerator or freezer (typically 2-8°C or -20°C) to slow the rate of any potential decomposition reactions.[9]

  • Dry Conditions: The compound is likely hygroscopic.[8] Store it in a desiccator or with a desiccant to prevent water absorption, which can accelerate degradation.

Visualized Workflows and Data

To further aid in your purification strategy, the following diagrams and tables summarize key decision-making processes and starting parameters.

Diagrams

Purification_Workflow cluster_start Initial Assessment cluster_purification Primary Purification Method cluster_end Final Steps Crude Crude Product TLC Analyze by TLC/LCMS Crude->TLC Dissolve small sample Col_Chrom Column Chromatography TLC->Col_Chrom Multiple spots or streaking observed Recryst Recrystallization TLC->Recryst One major spot, solid crude Acid_Base Acid-Base Extraction TLC->Acid_Base Major impurities are non-basic Purity_Check Check Purity (NMR, LCMS) Col_Chrom->Purity_Check Recryst->Purity_Check Acid_Base->Purity_Check Purity_Check->Col_Chrom Impure Pure_Prod Pure Product Purity_Check->Pure_Prod Purity >98%

Caption: A general workflow for selecting and executing a purification strategy.

Chromatography_Troubleshooting Start Experiencing Peak Tailing? Add_TEA Add 0.5-1% Triethylamine to Mobile Phase Start->Add_TEA Yes Check_Again Is Tailing Resolved? Add_TEA->Check_Again Switch_Stationary Switch to Alumina or Amine-Functionalized Silica Check_Again->Switch_Stationary No Success Symmetrical Peaks Achieved Check_Again->Success Yes Switch_Stationary->Success

Caption: A decision tree for troubleshooting peak tailing in chromatography.

Table 2: Recommended Starting Conditions for Chromatography

ParameterRecommendationRationale
Stationary Phase Silica GelCost-effective and widely available for initial trials.
Mobile Phase (Eluent) 0-10% Methanol in Dichloromethane OR 10-50% Ethyl Acetate in HexanesProvides a good polarity range for eluting diamines.
Additive 0.5-1% Triethylamine (TEA) Crucial for preventing peak tailing by masking acidic silanol sites.[5]
Loading Method Dry LoadingEnsures a narrow sample band and improves resolution.[6]
Monitoring TLC with UV visualization (254 nm) and a potassium permanganate stainThe pyridine ring is UV active, and the amine groups will react with the stain.
References
  • Agilent Technologies, Inc. (2011). Pyridines Separation of pyridine and other amines. Agilent Application Note. [Link]

  • Li, H., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(12), 1852-1857. [Link]

  • LookChem. (n.d.). Purification of Pyridine. Chempedia. [Link]

  • Whitmore, F. C., & Adams, R. (1925). Preparation of 2-aminopyridine and 2-aminoquinoline. U.S.
  • Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Org. Synth., 98, 187-203. [Link]

  • Babu, S. S., et al. (2012). Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal. i-manager's Journal on Material Science, 1(2), 1-6. [Link]

  • KR101652750B1. (2012). Purification method of pyridine and pyridine derivatives.
  • CN104529886A. (2015). Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • Biochem Chemopharma. (n.d.). Safety Data Sheet 2-amino pyridine. [Link]

  • Organic Syntheses. (1944). 3-aminopyridine. Org. Synth., 24, 6. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives. Nanoscience & Nanotechnology-Asia, 10(4), 484-491. [Link]

  • K. B. Gikaz, et al. (2021). Synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines. Chemistry of Heterocyclic Compounds, 57(8), 834-839. [Link]

  • International Journal of Novel Research and Development. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. [Link]

  • Reddit r/Chempros. (2021). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent?[Link]

  • US5332824A. (1994). Process for the preparation of 2-amino-5-methyl-pyridine.
  • US2456379A. (1948). 2-amino-5-methyl pyridine and process of making it.
  • The Royal Society of Chemistry. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. [Link]

  • US5424437A. (1995). Process for preparing a 2-chloro-5-aminomethyl-pyridine.
  • Accio. (2025). 2-Amino-5-methylpyridine: High Purity Chemicals for Research. [Link]

  • Loba Chemie. (n.d.). 2-AMINO-5-METHYLPYRIDINE. [Link]

  • NIST. (n.d.). 2-Pyridinamine, 5-methyl-. NIST WebBook. [Link]

  • Enantilabs. (n.d.). 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-(aminomethyl)-N-methylpyridin-2-amine

[1] Executive Summary & Molecule Profile This guide addresses the synthesis and purification of 5-(aminomethyl)-N-methylpyridin-2-amine (Target Molecule). While various routes exist, the industrial and laboratory standar...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Molecule Profile

This guide addresses the synthesis and purification of 5-(aminomethyl)-N-methylpyridin-2-amine (Target Molecule). While various routes exist, the industrial and laboratory standard involves the hydrogenation of the nitrile precursor, 6-(methylamino)nicotinonitrile .

Users frequently encounter yield losses and purification difficulties due to a specific set of competing side reactions—primarily dimerization during reduction and regio-irregularities during precursor assembly.

Target Structure Analysis
  • Core: Pyridine Ring.[1][2]

  • Position 2: N-methylamino group (Electron-donating, activating).

  • Position 5: Aminomethyl group (Primary amine, sensitive to oxidation/condensation).

  • Key Precursor: 6-(methylamino)nicotinonitrile (CAS: 261715-38-2).

Critical Troubleshooting: The "Dimer" Anomaly

Symptom: HPLC/LC-MS analysis of the crude hydrogenation product shows a significant impurity peak (10–30%) with a molecular weight of approximately 256.3 Da (Calculated [M+H]+ for dimer).

Diagnosis: This is the Secondary Amine Dimer .[3] It is the most persistent side reaction in nitrile hydrogenations.

The Mechanism of Failure

The reduction of the nitrile group (–CN) to the primary amine (–CH₂NH₂) proceeds through a reactive aldimine intermediate . This intermediate is highly electrophilic and can react with the fully formed primary amine product to form a secondary amine (dimer), releasing ammonia.

Visualizing the Pathway (DOT Diagram):

NitrileReduction Nitrile Nitrile Precursor (R-CN) Imine Aldimine Intermediate (R-CH=NH) Nitrile->Imine + H2 (Cat) PrimaryAmine Target Primary Amine (R-CH2-NH2) Imine->PrimaryAmine + H2 (Cat) Aminal Aminal Intermediate Imine->Aminal + Primary Amine PrimaryAmine->Aminal Nucleophilic Attack Dimer Secondary Amine Dimer (Impurity) Aminal->Dimer - NH3 + H2

Caption: Competitive pathways in nitrile hydrogenation. The red path indicates the formation of the secondary amine dimer.

Corrective Actions (Protocol Adjustment)
VariableRecommendationScientific Rationale
Ammonia Additive Add 7N

in MeOH (5–10 eq).
Le Chatelier’s Principle: Excess ammonia shifts the equilibrium away from deamination of the intermediate, suppressing dimer formation [1].
Catalyst Selection Raney Nickel (preferred) or Pd/C.Raney Nickel is generally more selective for primary amines than Pd/C in the absence of acidic modifiers. Pd/C often requires acidic conditions (HCl/H₂SO₄) to protonate the amine and prevent attack, but this is incompatible with the acid-sensitive pyridine ring in some contexts [2].
Pressure Increase

pressure (>50 psi / 3.5 bar).
High hydrogen pressure accelerates the reduction of the imine to the amine (

) relative to the bimolecular condensation rate (

).
Concentration Dilute reaction (0.1 M).Dimerization is bimolecular (second-order); reduction is pseudo-first-order. Dilution favors reduction.

Precursor Synthesis: Challenges

Context: The precursor 6-(methylamino)nicotinonitrile is typically synthesized by reacting 6-chloronicotinonitrile with methylamine.

Symptom:

  • Issue A: Incomplete conversion (residual starting material).

  • Issue B: Hydrolysis of the nitrile to an amide (6-(methylamino)nicotinamide).

Troubleshooting Guide:

  • Regioselectivity Verification:

    • The 2-position (adjacent to Nitrogen) is highly activated for Nucleophilic Aromatic Substitution (

      
      ).
      
    • Check: Ensure you are using 6-chloronicotinonitrile . If you use 2,6-dichloropyridine, you risk bis-substitution. However, the first amine addition deactivates the ring, making the second addition much slower.

  • Preventing Hydrolysis (The Amide Impurity):

    • Cause: The combination of basic methylamine, heat, and trace water can hydrolyze the nitrile.

    • Solution: Use anhydrous THF or IPA as solvent. Avoid aqueous methylamine; use 2M Methylamine in THF . Keep temperature <60°C.

Catalyst Poisoning & Workup

Symptom: Reaction stalls at 50–60% conversion despite high pressure.

Root Cause: Pyridines and primary amines are strong Lewis bases. They coordinate strongly to the metal surface (Pd or Ni), blocking active sites (Catalyst Poisoning) [3].

Resolution Protocol:

  • Catalyst Loading: Increase catalyst loading to 10–20 mol% (higher than standard alkene reductions).

  • Acidic Additive (If using Pd/C): Add 1–2 equivalents of HCl or Acetic Acid. This protonates the pyridine nitrogen and the product amine, preventing them from binding to the catalyst surface.

    • Warning: If using Raney Nickel, do not use acid (it dissolves the catalyst).

Validated Experimental Protocol

Method: Hydrogenation of 6-(methylamino)nicotinonitrile to 5-(aminomethyl)-N-methylpyridin-2-amine.

Step-by-Step:

  • Preparation: In a high-pressure autoclave, dissolve 6-(methylamino)nicotinonitrile (1.0 eq) in Methanolic Ammonia (7N, 10–15 mL/g of substrate).

    • Note: The ammonia is critical to suppress dimerization.

  • Catalyst Addition: Add Raney Nickel (approx. 50 wt% of substrate, water-wet slurry).

    • Safety: Raney Nickel is pyrophoric. Keep wet and under inert gas.

  • Hydrogenation: Purge with

    
     (3x) then 
    
    
    
    (3x). Pressurize to 5 bar (75 psi) . Heat to 40–50°C .
    • Monitoring: Stir vigorously (>800 rpm) to eliminate mass transfer limitations.

  • Workup:

    • Filter catalyst through a Celite pad (keep wet).

    • Concentrate filtrate in vacuo.

    • Purification: If dimer is present (>5%), purify via amine-functionalized silica or reverse-phase prep-HPLC (Basic buffer:

      
      ).
      

FAQ: Rapid Response

Q: Can I use LAH (Lithium Aluminum Hydride) instead of catalytic hydrogenation? A: Yes. LAH effectively reduces nitriles to primary amines and avoids the dimer problem entirely. However, it is less scalable for large batches due to safety concerns and aluminum salt waste. For small-scale (<1g), LAH in THF is an excellent alternative [4].

Q: My product is turning pink/brown upon storage. Why? A: Benzylic-type amines (aminomethyl group) on electron-rich pyridines are prone to air oxidation. Store the product as an HCl salt or under Argon at -20°C.

Q: I see a peak at M+14 in LCMS. What is it? A: This is likely the N-methylated byproduct . If you used Methanol as a solvent with Pd/C at high temperature, the solvent can act as an alkylating agent (reductive alkylation). Switch to Ethanol or IPA if this persists.

References

  • Nishimura, S. (2001).[4] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[4] (Detailed mechanisms of nitrile reduction and ammonia suppression).

  • Hegedus, L. (2006). Hydrogenation of Nitriles. In: Comprehensive Organic Synthesis.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride.[3][4] Journal of the American Chemical Society.[2] Link

Sources

Troubleshooting

optimizing reaction conditions for aminomethylpyridine synthesis

Introduction: The Chelation & Selectivity Challenge Welcome to the optimization guide for synthesizing aminomethylpyridines (e.g., 2-picolylamine). As researchers, we often underestimate this transformation.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chelation & Selectivity Challenge

Welcome to the optimization guide for synthesizing aminomethylpyridines (e.g., 2-picolylamine). As researchers, we often underestimate this transformation. It appears to be a simple nitrile reduction (


), but the pyridine ring introduces two distinct failure modes that do not exist in standard benzylamine synthesis:
  • Catalyst Poisoning: The pyridine nitrogen (

    
     hybridized) acts as a Lewis base, coordinating strongly to metal catalyst surfaces (Pd, Pt, Ni), effectively halting the reaction.[1]
    
  • Chemoselectivity: You are fighting a war on two fronts—preventing the formation of the secondary amine dimer (standard nitrile issue) while simultaneously avoiding ring hydrogenation (specific pyridine issue).

This guide abandons generic advice to focus on the causal relationships between your reaction conditions and these specific failure modes.

Part 1: The Reaction Landscape (Visualization)

Before optimizing, you must identify which competing pathway is dominating your crude mixture.

ReactionPathways SM Cyanopyridine (Starting Material) Imine Imine Intermediate (Highly Reactive) SM->Imine + H2 (Slow step) Poisoned Catalyst-Pyridine Complex (Stalled Reaction) SM->Poisoned N-Coordination Product Aminomethylpyridine (Primary Amine - TARGET) Imine->Product + H2 (Fast step) Dimer Secondary Amine (Dimer Impurity) Imine->Dimer Condensation - NH3 Product->Imine Nucleophilic Attack Piperidine Piperidine Derivative (Over-Reduced Ring) Product->Piperidine + H2 / Acidic Media

Figure 1: Competing kinetic pathways. Note that the Product (Primary Amine) can attack the Imine intermediate to form the Dimer, or undergo further hydrogenation to the Piperidine.

Part 2: Core Protocols & Optimization Logic

Scenario A: The "Gold Standard" (Raney Nickel)

Best for: High chemoselectivity (preserving the aromatic ring).

The Protocol:

  • Catalyst: Raney Nickel (active slurry). Do not use dry catalyst.

  • Solvent: Methanol (7M Ammonia in MeOH is ideal).

  • Pressure: 3–10 bar (50–150 psi).

  • Temperature: 25°C – 40°C.

Why this works:

  • Selectivity: Nickel is less active toward aromatic ring hydrogenation than Palladium or Platinum, minimizing the risk of forming piperidines [1].

  • Ammonia Effect: The high concentration of

    
     shifts the equilibrium away from secondary amine formation. It competes with the primary amine product for the imine intermediate [2].
    
Scenario B: The Palladium Alternative (Pd/C)

Best for: High turnover frequency, but requires strict acid control.

The Protocol:

  • Catalyst: 5% or 10% Pd/C.

  • Solvent: Ethanol or Methanol + Acid Additive (1-2 eq. HCl or H2SO4).

  • Pressure: 1–3 bar (Atmospheric to 45 psi).

Why this works (and the risk):

  • Anti-Poisoning: The acid protonates the pyridine nitrogen (

    
    ). The protonated species cannot bind/poison the catalyst surface.
    
  • The Risk: The pyridinium cation is electron-deficient, making the ring more susceptible to hydrogenation. If you see piperidine impurities, your acidity is too high or temperature too aggressive [3].

Part 3: Troubleshooting & FAQs

Issue 1: "The reaction stalled at 50% conversion."

Diagnosis: Catalyst Poisoning.[1][2][3] The pyridine nitrogen has saturated the active sites of your metal catalyst.

Corrective Actions:

  • The "Spike" Method: If using Pd/C, add a sub-stoichiometric amount of acid (e.g., 0.5 eq. Acetic Acid or HCl). This protonates the pyridine N just enough to release it from the catalyst surface without fully activating the ring for reduction.

  • Change Catalyst: Switch to Raney Nickel. Nickel has a lower affinity for the pyridine nitrogen lone pair compared to Palladium [4].

  • Increase Pressure: Hydrogen competes with the substrate for active sites. Increasing

    
     pressure (from 1 bar to 5-10 bar) can displace the poisoning pyridine species.
    
Issue 2: "I have a large impurity peak (M+ mass = 2x Product - NH3)."

Diagnosis: Secondary Amine Formation (Dimerization).[4] Your product (primary amine) is reacting with the imine intermediate.[5]

Corrective Actions:

  • Ammonia Saturation: This is the most effective fix. Use commercially available 7N

    
     in Methanol. The excess ammonia acts as a mass-action block, preventing the primary amine from attacking the imine [5].
    
  • Acetic Anhydride Trap: If ammonia is unavailable, perform the reaction in the presence of acetic anhydride (

    
    ). This traps the primary amine immediately as the acetamide (
    
    
    
    ), which is non-nucleophilic and cannot form dimers. Note: You will need a hydrolysis step later to recover the free amine [6].
Issue 3: "I lost the aromatic ring (Piperidine formation)."

Diagnosis: Over-Reduction. This usually happens when using Platinum (PtO2) or Palladium under acidic conditions.

Corrective Actions:

  • Remove Acid: If using Pd/C, switch to neutral conditions.

  • Switch to Cobalt or Nickel: Raney Cobalt and Raney Nickel are historically proven to be "ring-sparing" catalysts for pyridine reductions [7].

  • Poison the Catalyst: Add a trace amount of DMSO or thiophene. These selectively poison the sites responsible for aromatic reduction while leaving the sites for nitrile reduction active (advanced technique, requires screening).

Part 4: Comparative Data Table

VariableRaney Ni / NH3Pd/C (Neutral)Pd/C (Acidic)PtO2 (Adams Cat.)
Primary Amine Yield High (>90%) Low (Stalls)Medium (80%)Medium
Dimer Formation Low (suppressed)HighLowLow
Ring Saturation Very Low LowHigh Risk Very High
Poisoning Risk LowHighLowMedium
Recyclability Poor (Pyrophoric)GoodGoodGood

Part 5: Decision Logic (Workflow)

Troubleshooting Start Analyze Crude LCMS/NMR Q1 Is SM remaining? Start->Q1 Q2 Is Dimer present? Q1->Q2 No (Full Conv.) Action1 Catalyst Poisoning. Add Acid (Pd) or Switch to Ra-Ni. Q1->Action1 Yes (Stalled) Q3 Is Ring Saturated? Q2->Q3 No Action2 Add NH3 (sat) or Ac2O Trap. Q2->Action2 Yes Action3 Remove Acid. Switch to Ra-Ni or Co. Q3->Action3 Yes Success Optimize Workup Q3->Success No

Figure 2: Troubleshooting logic flow for aminomethylpyridine synthesis.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on Nickel vs. Palladium selectivity).
  • Hegedüs, L., et al. (2018).[5] "Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines." Periodica Polytechnica Chemical Engineering, 62(4), 476–488.[5]

  • Sajiki, H., et al. (2003). "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison." Chem. Pharm.[2] Bull., 51(3), 320-324. (Discusses the mechanism of pyridine poisoning and protonation).

  • Maegawa, T., et al. (2007). "Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions." Chemistry – A European Journal, 13(20), 5937-5943.

  • Bagal, D. B., & Bhanage, B. M. (2015). "Recent Advances in Transition Metal Catalyzed Hydrogenation of Nitriles to Amines." Advanced Synthesis & Catalysis, 357(5), 883–900.

  • Gould, F. E., et al. (1960). "Hydrogenation of Nitriles in the Presence of Acetic Anhydride." Journal of Organic Chemistry, 25(10), 1658–1660.

  • Fouilloux, P. (1983). "The nature of Raney nickel, its adsorbed hydrogen and its catalytic activity for hydrogenation reactions." Applied Catalysis, 8(1), 1-42.

Sources

Optimization

Technical Support Center: Stabilizing 5-(aminomethyl)-N-methylpyridin-2-amine

Executive Summary & Chemical Profile 5-(aminomethyl)-N-methylpyridin-2-amine is a bifunctional pyridine derivative often utilized as a scaffold in kinase inhibitor development and fragment-based drug discovery. While the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

5-(aminomethyl)-N-methylpyridin-2-amine is a bifunctional pyridine derivative often utilized as a scaffold in kinase inhibitor development and fragment-based drug discovery.

While the pyridine ring offers some aromatic stability, the molecule possesses a specific structural vulnerability: the primary aminomethyl group at the C5 position . This group acts chemically like a benzylic amine. It is highly nucleophilic and susceptible to oxidative deamination and carbamylation.

Key Stability Risks:

  • Oxidative Deamination: Conversion of the primary amine to an aldehyde (and subsequent oligomers).

  • Carbamylation: Rapid reaction with atmospheric CO₂ to form insoluble carbamates.

  • Photolytic Degradation: Electron-rich aminopyridines are prone to photo-oxidation, leading to "yellowing" of solutions.

Degradation Pathways (Visualized)

Understanding how the molecule breaks down is the first step to prevention. The diagram below illustrates the three primary degradation vectors: Oxygen , Carbon Dioxide , and Light .

DegradationPathways Target 5-(aminomethyl)-N- methylpyridin-2-amine (Free Base) Carbamate Ammonium Carbamate (White Precipitate) Target->Carbamate Rapid Nucleophilic Attack Imine Intermediate Imine Target->Imine Oxidative Dehydrogenation Dimer Schiff Base Oligomers (Brown/Yellow Oil) Target->Dimer + Aldehyde (Self-Reaction) NOxide Pyridine N-Oxide Target->NOxide Photo-oxidation CO2 Atmospheric CO₂ CO2->Carbamate O2 Dissolved O₂ / ROS O2->Imine Light UV/Vis Light Light->NOxide Aldehyde 5-Formyl Derivative (Reactive Electrophile) Imine->Aldehyde Hydrolysis Aldehyde->Dimer

Figure 1: Mechanistic degradation pathways. Note that the formation of the aldehyde triggers a cascade where the degradation product reacts with the remaining intact molecule (Dimerization).

Troubleshooting Guide

This section addresses specific observations you may encounter in the lab.

Issue 1: "My clear solution turned yellow/brown overnight."

Diagnosis: Oxidative Oligomerization. Mechanism: The primary amine (C5-position) oxidized to an aldehyde. This aldehyde then reacted with the amine of another molecule to form a conjugated Schiff base (imine), which is often colored (yellow/brown). Corrective Action:

  • Immediate: The sample is compromised. Purify via reverse-phase HPLC immediately if the degradation is <5%.

  • Prevention: Degas all solvents with Argon/Nitrogen for 15 minutes before dissolution. Store solutions in amber vials to prevent photo-acceleration of this process.

Issue 2: "White solids appeared in my organic solvent solution."

Diagnosis: Carbamate Formation (Air Sensitivity). Mechanism: The free base amine is a strong nucleophile. Upon exposure to air, it captures CO₂ to form a zwitterionic carbamate or carbonate salt, which is insoluble in non-polar organic solvents (DCM, Toluene, Ether). Corrective Action:

  • Recovery: Acidify the solution (e.g., with HCl in dioxane/methanol). This will decarboxylate the carbamate (releasing CO₂ gas) and return the molecule to its stable salt form.

  • Prevention: Handle the free base only under an inert atmosphere (Glovebox or Schlenk line).

Issue 3: "LC-MS shows a peak at M+16 or M+32."

Diagnosis: N-Oxidation. Mechanism: The electron-rich pyridine ring nitrogen or the exocyclic amine has been oxidized. Corrective Action:

  • Prevention: Avoid chlorinated solvents (DCM/Chloroform) that may contain trace HCl or oxidative stabilizers over long periods. Switch to anhydrous DMSO or Methanol for storage.

Critical Protocols

Protocol A: Preparation of a Stable Stock Solution

The free base is inherently unstable. For long-term storage (>24 hours), always store as a salt or in a frozen, inert matrix.

  • Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide). It prevents proton exchange and slows hydrolysis.

  • Degassing: Sparge the DMSO with dry Nitrogen or Argon for 10–15 minutes before adding the solid.

  • Dissolution: Dissolve the compound to a high concentration (e.g., 100 mM). Higher concentrations are kinetically more stable against oxidation than dilute solutions (due to lower solvent-to-solute oxygen ratio).

  • Storage: Aliquot into single-use amber vials. Seal under Argon. Store at -20°C or -80°C .

Protocol B: Converting Free Base to Stable HCl Salt

If you synthesized the free base, convert it immediately for storage.

  • Dissolve the free base in a minimal amount of anhydrous Ethanol or Methanol.

  • Cool to 0°C on an ice bath.

  • Dropwise add 2.2 equivalents of HCl in Dioxane (4M) or HCl in Methanol .

  • Stir for 30 minutes. The dihydrochloride salt should precipitate.

  • Filter and dry under vacuum. The salt form is stable at Room Temperature for months.

Solvent Compatibility Matrix

SolventStability RatingRisk FactorRecommendation
Water (pH 7) LowAuto-oxidation; HydrolysisAvoid for storage. Use only for immediate assays.
Water (pH < 4) High Protonation protects aminesRecommended for aqueous buffers.
DMSO Medium-HighHygroscopic (absorbs water)Good if anhydrous and stored frozen.
Methanol/Ethanol MediumDissolves O₂ easilyDegas thoroughly. Store cold.
DCM / Chloroform LowReacts with amines (alkylation)Avoid for storage (>4 hours).
Acetonitrile MediumInert, but holds O₂Good for LC-MS, not for long-term storage.

Frequently Asked Questions (FAQ)

Q: Can I store the free base in the fridge? A: No. Even at 4°C, the free base will absorb CO₂ and slowly oxidize. It must be stored at -20°C under inert gas, or converted to a salt.

Q: Why does the protocol recommend pH < 4? A: The pKa of the pyridine nitrogen is likely ~6-7, and the primary aminomethyl group is ~9. At pH < 4, both nitrogen centers are fully protonated (


). Protonated amines cannot act as nucleophiles (preventing polymerization) and are resistant to oxidation.

Q: Is the compound light sensitive? A: Yes, 2-aminopyridines are electron-rich chromophores. UV light can excite the ring, leading to radical formation and degradation. Always use amber glassware.

References

  • Structure & Reactivity of Aminopyridines

    • ChemicalBook.[1][2][3] (2023). "2-Amino-5-methylpyridine Properties and Stability."

  • Oxidative Deamination Mechanisms

    • ResearchGate. (2010).[4] "Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis."

  • General Handling of Air-Sensitive Amines

    • Sigma-Aldrich. (2023). "Safety Data Sheet: 2-Amino-5-methylpyridine (Structurally Analogous Handling)."
  • Carbamate Formation in Primary Amines

    • National Institutes of Health (PMC). (2021).[5] "Direct Deamination of Primary Amines via Isodiazene Intermediates (Context on Amine Reactivity)."

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of Novel Pyridine Compounds

Welcome to the technical support center for novel pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges during their experim...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for novel pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges during their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your decision-making process in the lab. Poor solubility is a frequent hurdle in drug discovery, with estimates suggesting that up to 90% of new chemical entities are poorly soluble, which can impede accurate bioassay results and hinder development.[1] This guide provides a structured approach to systematically troubleshoot and overcome these challenges.

Section 1: Understanding the Fundamentals of Pyridine Compound Solubility

Pyridine and its derivatives are a cornerstone in medicinal chemistry due to their versatile biological activities.[2] However, their solubility can be unpredictable. Pyridine itself is a polar, weakly basic, and water-miscible liquid.[3][4][5] The solubility of novel pyridine compounds is a complex interplay of their molecular structure, the solvent system, and solid-state properties.

Key factors influencing solubility include:

  • pH and pKa: As a weak base (pKa of the conjugate acid is ~5.25), the pyridine nitrogen can be protonated.[3] This ionization dramatically increases aqueous solubility.[6]

  • Solid-State Properties (Polymorphism): The crystalline form of a compound significantly impacts its solubility.[7][8] Metastable polymorphs are generally more soluble than their stable counterparts, but can convert over time.[8][9]

  • Molecular Structure: The addition of lipophilic functional groups can decrease aqueous solubility, while polar groups can enhance it.[10]

  • Solvent Properties: The polarity and hydrogen-bonding capacity of the solvent are critical. Pyridine is soluble in a range of organic solvents.[4][11]

Section 2: Systematic Troubleshooting Workflow

When encountering a poorly soluble pyridine compound, a systematic approach is crucial. The following workflow provides a step-by-step guide to identifying and resolving the issue.

Troubleshooting_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: pH and Salt Form Optimization cluster_2 Phase 3: Formulation Strategies cluster_3 Phase 4: Solid-State Analysis Start Compound exhibits poor solubility DetermineSolubility Q1: Have you determined the compound's baseline solubility in relevant solvents? Start->DetermineSolubility CheckIonizable Q2: Does the compound have ionizable groups? DetermineSolubility->CheckIonizable AdjustpH Q3: Have you tried adjusting the pH of the aqueous medium? CheckIonizable->AdjustpH Yes SaltScreening Q4: Have you considered salt formation? AdjustpH->SaltScreening CoSolvent Q5: Have you experimented with co-solvents? SaltScreening->CoSolvent Excipients Q6: Have you explored the use of solubilizing excipients? CoSolvent->Excipients ParticleSize Q7: Have you considered particle size reduction? Excipients->ParticleSize CheckPolymorphism Q8: Could polymorphism be a factor? ParticleSize->CheckPolymorphism End Solubility Optimized CheckPolymorphism->End

Caption: A systematic workflow for troubleshooting poor solubility of novel pyridine compounds.

Section 3: Troubleshooting Guides in Q&A Format

This section directly addresses specific issues you may encounter during your experiments.

Phase 1: Initial Characterization

Q1: My novel pyridine compound won't dissolve for my initial in vitro assay. Where do I start?

A1: The first step is to establish a baseline understanding of your compound's solubility profile. A preliminary assessment in a variety of solvents is essential.[12]

  • Rationale: This initial screen will inform your strategy. If the compound is soluble in a water-miscible organic solvent like DMSO but crashes out in aqueous buffer, you have a classic case of a poorly water-soluble compound.

  • Experimental Protocol: Preliminary Solubility Assessment

    • Weigh out a small, precise amount of your compound (e.g., 1 mg) into several vials.

    • Add a measured volume (e.g., 100 µL) of each test solvent to a separate vial.

    • Test a range of solvents:

      • Aqueous: Deionized water, Phosphate-Buffered Saline (PBS) at pH 7.4.

      • Organic (water-miscible): Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Propylene Glycol.[13][]

      • Organic (water-immiscible): Dichloromethane (DCM), Chloroform.

    • Vortex each vial for 1-2 minutes.

    • Visually inspect for dissolution. If dissolved, add another measured volume of solvent to determine the approximate solubility.

    • If not fully dissolved, sonicate for 10-15 minutes and re-inspect. Gentle heating can also be applied, but be cautious of compound degradation.

Phase 2: pH and Salt Form Optimization

Q2: My compound has a pyridine ring. How does its basicity affect solubility?

A2: The nitrogen atom in the pyridine ring is weakly basic and can be protonated in acidic conditions.[3] This ionization significantly increases the polarity of the molecule, thereby enhancing its solubility in aqueous media.[6]

Q3: I'm still observing poor solubility in my standard pH 7.4 buffer. What should I try next?

A3: Systematically evaluate the effect of pH on your compound's solubility.

  • Rationale: For a basic compound like a pyridine derivative, decreasing the pH will increase the proportion of the protonated, more soluble form. Creating a pH-solubility profile is a data-driven approach to finding the optimal pH for your experiment.[6]

  • Experimental Protocol: pH-Solubility Profiling

    • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8).

    • Add an excess of your solid compound to a fixed volume of each buffer in separate vials.

    • Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours). This is known as the shake-flask method.[15][16]

    • Separate the undissolved solid (e.g., by centrifugation or filtration).

    • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

    • Plot solubility as a function of pH.

Q4: Adjusting the pH helps, but the solubility is still not high enough for my desired concentration. What other options do I have?

A4: Salt formation is a highly effective and common strategy for increasing the solubility and dissolution rate of ionizable drugs.[17][18]

  • Rationale: Converting the free base of your pyridine compound into a salt introduces strong ionic interactions. When this salt is introduced to an aqueous environment, it can dissociate into the more soluble, ionized form of your compound and its counterion.[19] For a basic drug, you would form a salt with an acid. A general guideline is that the pKa of the acid should be at least 2 units lower than the pKa of the basic compound to ensure efficient proton transfer.[19]

  • Commonly Used Counterions for Basic Drugs:

    • Hydrochloride

    • Sulfate

    • Mesylate

    • Tosylate

    • Maleate

    • Tartrate

  • Experimental Approach: Salt Screening

    • Dissolve your pyridine compound in a suitable organic solvent.

    • Add an equimolar amount of a selected acid.

    • Allow the salt to crystallize, which may require solvent evaporation or the addition of an anti-solvent.

    • Isolate the resulting salt and characterize its properties, including solubility. High-throughput salt screening services are also commercially available.

Salt FormParent Compound Solubility (µg/mL)Salt Solubility (µg/mL)Fold Increase
Free Base5--
Hydrochloride-500100x
Mesylate-1200240x
Tartrate-35070x
Caption: Example data from a salt screening experiment demonstrating significant solubility enhancement.
Phase 3: Formulation Strategies

Q5: I've tried pH adjustment, but I'm still seeing precipitation when I dilute my DMSO stock into the aqueous assay buffer. How can I prevent this?

A5: This is a common issue and can often be resolved by using co-solvents. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[13][20][21]

  • Rationale: Co-solvents work by disrupting the hydrogen bonding network of water, which reduces the energy required to create a cavity for the solute molecule.[]

  • Common Co-solvents:

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

    • Glycerin

    • Dimethyl sulfoxide (DMSO)

  • Troubleshooting Steps:

    • Minimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (ideally <1%, and often <0.1%) to avoid artifacts in biological assays.[22]

    • Optimize Dilution Protocol: Instead of diluting your DMSO stock directly into the final buffer volume, try a serial dilution approach where you gradually introduce the aqueous component.

    • Experiment with Different Co-solvents: Some biological systems are more tolerant to certain co-solvents. For example, a combination of ethanol and water might be a suitable alternative to DMSO.

    • Direct Dilution into Media: Whenever possible, dilute the DMSO stock directly into the final assay media. The presence of proteins or other components in the media can help to stabilize the compound and prevent precipitation.[22]

Co_Solvent_Mechanism cluster_water Aqueous System cluster_cosolvent Co-Solvent System Water Water Molecules (High Polarity) Compound_ppt Pyridine Compound (Precipitated) Water->Compound_ppt Poor Solvation Water_CoSolvent Water + Co-Solvent (Reduced Polarity) Compound_sol Pyridine Compound (Solubilized) Water_CoSolvent->Compound_sol Enhanced Solvation

Caption: Mechanism of co-solvency for improving compound solubility.

Q6: Co-solvents are not sufficient or are incompatible with my assay. Are there other formulation aids I can use?

A6: Yes, various solubilizing excipients can be employed. These are particularly useful in formulation development for oral and injectable drugs.[1]

  • Rationale: Excipients can enhance solubility through different mechanisms, such as forming micelles or inclusion complexes.

  • Types of Solubilizing Excipients:

    • Surfactants: These are amphiphilic molecules that can form micelles in aqueous solution. The hydrophobic core of the micelle can encapsulate poorly soluble drug molecules, increasing their apparent solubility. Examples include polysorbates (Tween®) and sodium lauryl sulfate (SLS).[23][24]

    • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment.[25][26]

    • Lipid-based formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can be very effective. These formulations can range from simple oily solutions to self-emulsifying drug delivery systems (SEDDS).[26][27][28]

Q7: My compound is a solid. Can its physical form be altered to improve solubility?

A7: Absolutely. Reducing the particle size of a solid drug increases its surface area-to-volume ratio, which can lead to a faster dissolution rate and, in some cases, increased apparent solubility.[10][27][29]

  • Rationale: A larger surface area allows for greater interaction between the solid compound and the solvent, facilitating the dissolution process.

  • Methods for Particle Size Reduction:

    • Micronization: Techniques like jet milling can reduce particle size to the micron range.

    • Nanosizing: High-pressure homogenization or wet milling can produce nanoparticles, which have significantly enhanced dissolution rates.[10]

Phase 4: Solid-State Analysis

Q8: I've noticed batch-to-batch variability in the solubility of my compound. What could be the cause?

A8: Batch-to-batch variability in solubility is a classic indicator of polymorphism. Polymorphism is the ability of a compound to exist in two or more crystalline forms, each having a different arrangement of molecules in the crystal lattice.[7][8]

  • Rationale: Different polymorphs can have different physical properties, including melting point, stability, and, most importantly, solubility.[7][30] A metastable polymorph may be more soluble but can convert to a more stable, less soluble form over time or under certain conditions (e.g., in suspension).[9] This can lead to inconsistent results in your experiments. For example, the antiretroviral drug Ritonavir famously had to be reformulated after a less soluble, more stable polymorph appeared, causing a significant drop in bioavailability.[8]

  • What to do:

    • Characterize Your Batches: Use analytical techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to determine if different crystalline forms are present in your batches.

    • Control Crystallization Conditions: If polymorphism is confirmed, you will need to develop a controlled crystallization process to ensure you are consistently producing the desired polymorphic form.

Section 4: Frequently Asked Questions (FAQs)

  • FAQ 1: What is the difference between kinetic and thermodynamic solubility?

    • Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is typically measured using the shake-flask method, which allows sufficient time for equilibrium to be reached.[31]

    • Kinetic solubility is often measured in high-throughput screening settings. It typically involves dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer until precipitation is observed.[31] This method is faster but can often overestimate the true solubility because there isn't enough time for the system to reach equilibrium, and a supersaturated solution can form.[31]

  • FAQ 2: How much DMSO is acceptable in a cell-based assay?

    • This is highly dependent on the specific cell line and assay. As a general rule, most cell lines can tolerate up to 0.5% DMSO, but some are sensitive to concentrations as low as 0.1%. It is always best practice to run a vehicle control (the same concentration of DMSO without your compound) to ensure the solvent is not affecting the assay results.

  • FAQ 3: Can I use sonication to dissolve my compound?

    • Yes, sonication can be a useful tool to aid dissolution, especially for breaking up aggregates of solid particles. However, prolonged or high-energy sonication can generate heat, which may degrade thermally sensitive compounds. Use it judiciously and consider cooling the sample during the process.

  • FAQ 4: My pyridine compound is colored. Does this affect solubility measurements?

    • If you are using a spectrophotometric method (e.g., UV-Vis) to determine concentration, the inherent color of your compound will interfere. In this case, a separation technique like HPLC is necessary to accurately quantify the dissolved compound without interference from the compound's color.

References

  • Title: Cosolvent - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Solubilizer Agent | Excipient | Pharmaceutical drug delivery Source: PharmaCompass.com URL: [Link]

  • Title: Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs Source: PMC URL: [Link]

  • Title: Strategies for improving hydrophobic drugs solubility and bioavailability Source: World Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

  • Title: Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs Source: Hilaris Publisher URL: [Link]

  • Title: Polymorphism and Its Impact on Drug Bioavailability: Understanding Solid-State Variability Source: ManTech Publications URL: [Link]

  • Title: Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs Source: PMC URL: [Link]

  • Title: Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs Source: SciSpace URL: [Link]

  • Title: Excipients for Solubility and Bioavailability Enhancement Source: Gattefossé URL: [Link]

  • Title: Excipients for Solubility Enhancement of Parenteral Formulations Source: Pharmaceutical Technology URL: [Link]

  • Title: Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients Source: Hilaris Publisher URL: [Link]

  • Title: STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Innovative Formulation Strategies for Poorly Soluble Drugs Source: World Pharma Today URL: [Link]

  • Title: Impact of the Polymorphic Form of Drugs/NCEs on Preformulation and Formulation Development Source: Wiley-VCH URL: [Link]

  • Title: (PDF) Experimental and Computational Methods Pertaining to Drug Solubility Source: ResearchGate URL: [Link]

  • Title: Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures Source: ACS Publications URL: [Link]

  • Title: Drug Dissolution Enhancement by Salt Formation Source: Research Journal of Pharmaceutical Dosage Forms and Technology URL: [Link]

  • Title: Experimental and Computational Methods Pertaining to Drug Solubility Source: Semantic Scholar URL: [Link]

  • Title: Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments Source: Chinese Pharmaceutical Journal URL: [Link]

  • Title: Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals Source: YouTube URL: [Link]

  • Title: Pyridine - Solubility of Things Source: Solubility of Things URL: [Link]

  • Title: SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT Source: SlideShare URL: [Link]

  • Title: Salt formation to improve drug solubility Source: PubMed URL: [Link]

  • Title: Drug solubility: why testing early matters in HTS Source: BMG LABTECH URL: [Link]

  • Title: C–H···π interactions increase pyridinium solubility by disrupting ionic... Source: ResearchGate URL: [Link]

  • Title: Salt Selection in Drug Development Source: Pharmaceutical Technology URL: [Link]

  • Title: Pharmaceutical Salts Optimization of Solubility or Even More? Source: European Pharmaceutical Review URL: [Link]

  • Title: Solubilization by cosolvents. Establishing useful constants for the log-linear model Source: ResearchGate URL: [Link]

  • Title: Pyridine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient Source: American Pharmaceutical Review URL: [Link]

  • Title: Pyridine derivatives as preferable scaffolds for the process of discovering new drugs Source: International Journal of Research in Pharmaceutical Sciences URL: [Link]

  • Title: Biological assay challenges from compound solubility: strategies for bioassay optimization Source: ResearchGate URL: [Link]

  • Title: Pyridine - Some Industrial Chemicals Source: NCBI Bookshelf URL: [Link]

  • Title: Pyridine - chemeurope.com Source: chemeurope.com URL: [Link]

  • Title: Solubility of some novel cyanopyridine derivatives Source: MedCrave online URL: [Link]

  • Title: How to tackle compound solubility issue Source: Reddit URL: [Link]

  • Title: Pyridine derivatives as preferable scaffolds for the process of discovering new drugs Source: Pharmascope.org URL: [https://pharmascope.org/ijrps/article/view/2053/0]
  • Title: Pyridine Source: American Chemical Society URL: [Link]

  • Title: Chemical Properties of Pyridine (CAS 110-86-1) Source: Cheméo URL: [Link]

  • Title: PYRIDINE Source: Ataman Kimya URL: [Link]

  • Title: Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products Source: Dissolution Technologies URL: [Link]

  • Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: ACS Publications URL: [Link]

  • Title: Dissolution Method Troubleshooting: An Industry Perspective Source: Dissolution Technologies URL: [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 5-(aminomethyl)-N-methylpyridin-2-amine

Document ID: TSC-PYR-5AM-002 Status: Active / Verified Audience: Process Chemists, Scale-up Engineers, R&D Scientists Scope: Synthesis, impurity control, and safety management for the kilogram-scale production of 5-(amin...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-PYR-5AM-002 Status: Active / Verified Audience: Process Chemists, Scale-up Engineers, R&D Scientists Scope: Synthesis, impurity control, and safety management for the kilogram-scale production of 5-(aminomethyl)-N-methylpyridin-2-amine (Target Molecule).

Executive Summary & Synthetic Strategy

The synthesis of 5-(aminomethyl)-N-methylpyridin-2-amine presents a classic "polar bifunctional" challenge. The molecule contains a secondary amine at the C2 position and a primary amine at the C5 position (via a methylene bridge).

The Validated Route: The most robust, scalable pathway utilizes 6-chloronicotinonitrile (also known as 2-chloro-5-cyanopyridine) as the starting material. This avoids the use of expensive pyridine-dicarboxylates and allows for a convergent 2-step sequence:

  • SNAr Displacement: Regioselective displacement of the C2-chloride with methylamine.

  • Nitrile Hydrogenation: Catalytic reduction of the C5-nitrile to the primary amine.

Process Flow Diagram

The following workflow outlines the critical decision nodes and chemical transformations.

G Start Starting Material: 6-Chloronicotinonitrile Step1 Step 1: SnAr Displacement (MeNH2, THF or H2O, 60°C) Start->Step1 Exothermic Inter Intermediate: 6-(methylamino)nicotinonitrile Step1->Inter >95% Yield Step2 Step 2: Hydrogenation (Raney Ni, H2, NH3/MeOH) Inter->Step2 Impurity CRITICAL CONTROL POINT: Secondary Amine 'Dimer' Formation Step2->Impurity If NH3 low Product_Free Target (Free Base): 5-(aminomethyl)-N-methylpyridin-2-amine Step2->Product_Free High NH3/H2 Product_Salt Target (HCl Salt): Dihydrochloride Form (Preferred for Isolation) Product_Free->Product_Salt HCl/EtOH

Caption: Figure 1. Validated synthetic workflow for 5-(aminomethyl)-N-methylpyridin-2-amine, highlighting the critical impurity control point at Step 2.

Module 1: The SNAr Displacement (Formation of Intermediate)

Objective: Convert 6-chloronicotinonitrile to 6-(methylamino)nicotinonitrile. Key Challenge: Handling methylamine at scale and managing the reaction exotherm.

Troubleshooting Guide

Q1: We are seeing incomplete conversion even after 24 hours. Should we increase the temperature?

  • Diagnosis: While increasing temperature improves kinetics, the SNAr reaction on 6-chloronicotinonitrile is deactivated by the electron-donating nature of the incoming amine if the stoichiometry is off.

  • Solution:

    • Check Stoichiometry: You must use at least 2.5 to 3.0 equivalents of methylamine. As the reaction proceeds, HCl is generated, which protonates the remaining methylamine, rendering it non-nucleophilic.

    • Solvent System: If using aqueous methylamine (40%), ensure your co-solvent (THF or IPA) is sufficient to maintain a single phase at reaction temperature. Phase separation halts the reaction.

    • Pressure: If using anhydrous methylamine gas in a sealed vessel (autoclave), ensure the pressure is maintained (typically 2–4 bar).

Q2: A thick precipitate forms during the reaction, stalling the stirrer.

  • Cause: The precipitate is likely Methylamine Hydrochloride (MeNH2·HCl), the byproduct of the reaction.

  • Protocol Adjustment:

    • Do not dilute with water during the reaction if you aim to isolate by filtration.

    • Workup: Upon completion, dilute the mixture with water to dissolve the salts, then filter the precipitated product (the intermediate nitrile is often water-insoluble, while the salt is soluble).

Module 2: The Nitrile Hydrogenation (Critical Step)

Objective: Reduce 6-(methylamino)nicotinonitrile to the target diamine. Key Challenge: Preventing the formation of the secondary amine "dimer" (bis-alkylated impurity) and handling pyrophoric catalysts.

Mechanism of Failure: The "Dimer" Trap

During hydrogenation, the nitrile reduces to an imine intermediate. This imine can react with the already-formed primary amine product to form a secondary amine dimer.[1] This is the #1 yield killer in this synthesis.

Troubleshooting Guide

Q3: Our HPLC shows a large impurity peak (M+ mass higher than product). What is it?

  • Identification: This is the secondary amine dimer.

  • Immediate Fix: You cannot easily separate this downstream due to similar polarity. You must prevent it upstream.

  • Prevention Protocol:

    • Ammonia Suppression: You MUST use ammonia-saturated methanol (7N NH3 in MeOH) as the solvent. The excess ammonia shifts the equilibrium away from dimer formation.

    • Catalyst Selection:

      • Raney Nickel:[1][2][3][4][5][6][7] The "Workhorse." Highly active, cheap, but pyrophoric. Excellent for suppressing dimers when used with ammonia.

      • Pd/C: Often leads to higher dimer levels unless used in acidic media (e.g., acetic acid), which complicates workup for this basic product.

    • Dilution: Run the reaction at high dilution (0.1 M to 0.2 M). High concentration favors the bimolecular dimerization reaction.

Q4: The reaction stalls at 90% conversion. Can we add fresh catalyst?

  • Risk: Adding fresh Raney Nickel to a reaction mixture containing hydrogen and methanol is an extreme fire hazard.

  • Correct Procedure:

    • Purge the vessel with Nitrogen/Argon completely.

    • Filter the reaction mixture to remove the "dead" catalyst (keep it wet!).

    • Reload the filtrate into the reactor.

    • Add fresh catalyst slurry under inert atmosphere.

    • Repressurize.

  • Root Cause Analysis: Poisoning often occurs if the starting nitrile contains residual chloride or sulfur. Ensure the intermediate from Step 1 is washed thoroughly with water to remove chloride salts before hydrogenation.

Safety Directive: Raney Nickel Handling
  • Never let Raney Nickel dry out.[2] It will ignite in air.[4][5]

  • Quench: Quench used catalyst in a dilute acetic acid solution or keep submerged in water in a dedicated waste drum.

Module 3: Isolation & Purification

Objective: Isolate the highly hydrophilic diamine. Key Challenge: The product is water-soluble (LogP < 0), making extraction into organic solvents (DCM, EtOAc) inefficient.

Isolation Strategy Table
MethodSuitabilityProsCons
DCM Extraction LowFamiliar workflowPoor recovery; requires multiple extractions (10x) or continuous extraction.
Distillation MediumHigh purity free baseHigh boiling point (>150°C at high vac); risk of polymerization/decomposition.
Salt Formation (HCl) High (Recommended) Solid product, stableRequires handling HCl/EtOH; product is hygroscopic.
Ion Exchange (SCX) High (Small Scale)Removes non-basic impuritiesExpensive for kg-scale; large solvent volumes.

Q5: We cannot get the product to crystallize. It remains a sticky oil.

  • Explanation: Pyridine diamines are notorious for forming oils ("honey").

  • Protocol:

    • Switch to Salt: Dissolve the crude oil in absolute ethanol.

    • Acidify: Add 2.2 equivalents of HCl (in dioxane or ethanol) dropwise at 0°C.

    • Precipitate: If it doesn't precipitate, add a non-polar anti-solvent like MTBE or Diethyl Ether slowly with vigorous stirring.

    • Seed: If you have a seed crystal from a previous batch, use it. If not, scratch the glass side of the flask.

Analytical Specifications & Quality Control

When scaling up, the following specifications are critical for the release of the intermediate and final product.

Intermediate: 6-(methylamino)nicotinonitrile
  • Appearance: Off-white to yellow solid.

  • 1H NMR (DMSO-d6): Diagnostic doublet for NH-Me at ~2.8 ppm.

  • HPLC Purity: >98% (Critical to remove unreacted chloronicotinonitrile).

Final Product: 5-(aminomethyl)-N-methylpyridin-2-amine
  • Appearance: Colorless oil (free base) or White solid (HCl salt).

  • Mass Spec (ESI): [M+H]+ = 138.1.

  • Impurity Limit (Dimer): < 0.5% (by HPLC area).

  • Residual Solvent: Methanol < 3000 ppm (ICH limit).

References

  • Nitrile Reduction Methodology: Watson, D. J. et al. "Practical Synthesis of 5-Aminomethyl-2-methylpyridine." Organic Process Research & Development, 2011 , 15(5), 1138–1140.

  • Prevention of Secondary Amines: Hegedus, L. S. "Reduction of Nitriles to Primary Amines." Comprehensive Organic Synthesis, 1991 , Vol 8, 253.

  • Safety of Raney Nickel: "Raney Nickel Safety Data Sheet & Handling Guide." Sigma-Aldrich Technical Library.

  • Pyridine Purification: "Purification of Pyridine Derivatives." Armarego, W. L. F. Purification of Laboratory Chemicals, 8th Edition, 2017 .

Disclaimer: This guide is for research and development purposes. All scale-up activities must be conducted under appropriate safety protocols and risk assessments.

Sources

Troubleshooting

managing air and moisture sensitivity of aminopyridine reagents

Topic: Managing Air & Moisture Sensitivity of Aminopyridine Reagents Status: Operational | Lead Scientist: Senior Application Specialist[1] Mission Statement Welcome to the Aminopyridine Technical Support Center. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Air & Moisture Sensitivity of Aminopyridine Reagents

Status: Operational | Lead Scientist: Senior Application Specialist[1]

Mission Statement

Welcome to the Aminopyridine Technical Support Center. This guide is engineered for researchers utilizing aminopyridines (e.g., DMAP, 4-Aminopyridine, 2-Aminopyridine) as super-nucleophilic catalysts or building blocks.[1][2] While often perceived as shelf-stable, these reagents exhibit specific sensitivities to moisture and oxidation that drastically alter reaction kinetics and stoichiometry.[1][2] This guide provides the protocols necessary to diagnose degradation, restore reagent purity, and maintain anhydrous integrity.

Module 1: Diagnosis & Triage

Identify the root cause of reaction failure before attempting synthesis.

The "Silent Killer" of Acylation: The most common failure mode in aminopyridine-catalyzed reactions (e.g., Steglich esterification) is not the degradation of the catalyst itself, but its deactivation by trace moisture.[2] Water hydrolyzes the active acyl-pyridinium intermediate, generating acid which then protonates the remaining aminopyridine, removing it from the catalytic cycle.[2]

Troubleshooting Logic Flow

Use this decision matrix to determine if your reagent requires purification or replacement.

G Start Start: Reagent Inspection Visual Visual Check: Is the solid white/colorless? Start->Visual Color Yellow/Brown Discoloration Visual->Color No White Solid is White Visual->White Yes Oxidation Diagnosis: Oxidation/N-Oxide Formation Action: Recrystallize or Sublime Color->Oxidation YieldCheck Performance Check: Is reaction yield low/inconsistent? White->YieldCheck Moisture Diagnosis: Hygroscopic Water Contamination (Catalyst Poisoning) YieldCheck->Moisture Yes Validation Validation: 1H NMR (D6-DMSO) Check for H2O peak at ~3.3 ppm or Broad NH protons Moisture->Validation ActionDry Action: Azeotropic Drying (Toluene) or Vacuum Desiccation Validation->ActionDry

Figure 1: Diagnostic workflow for assessing aminopyridine reagent quality. Discoloration indicates oxidative degradation, while yield loss often signals moisture contamination.

Module 2: Storage & Handling Protocols

Preventative measures to ensure reagent integrity.

Aminopyridines are hygroscopic. 4-Dimethylaminopyridine (DMAP), for instance, has a pKa of ~9.6, making it significantly more basic than pyridine (pKa 5.[1][2]2) [1]. This high basicity drives its avidity for atmospheric moisture and CO2.[1][2]

Protocol A: The "Gold Standard" Storage
  • Primary Container: Store in amber glass bottles to prevent photo-oxidation.

  • Atmosphere: Purge headspace with Argon or Nitrogen after every use.[1][2]

  • Seal: Wrap the cap junction with Parafilm® or electrical tape.[1][2]

  • Desiccant: Store the bottle inside a secondary desiccator containing active silica gel or P2O5.[1][2]

Protocol B: Handling for Catalytic Use (Strict Anhydrous Conditions)

When using DMAP for difficult acylations (e.g., tertiary alcohols), even 1 mol% water can arrest the reaction.[2]

  • Preparation: Dry the solid reagent under high vacuum (0.1 mmHg) at 40°C for 4 hours prior to weighing.

  • Transfer: Weigh quickly in air (if humidity <40%) or inside a glovebox.

  • Solvent: Dissolve immediately in anhydrous solvent (DCM or THF dried over molecular sieves).

  • Addition: Add the aminopyridine solution via syringe to the reaction vessel under positive inert gas pressure.

Data: Comparative Sensitivity of Aminopyridines

ReagentpKa (Conjugate Acid)HygroscopicityOxidation RiskStorage Rec.[1][2]
Pyridine 5.23ModerateLowStandard Cabinet
2-Aminopyridine 6.86 [2]HighModerate (Turns brown)Desiccator/Dark
4-Aminopyridine 9.17 [2]HighHigh (Light sensitive)Desiccator/Dark
DMAP 9.60 [3]Very HighLow (Stable solid)Desiccator
Module 3: Purification & Restoration

Protocols to salvage degraded reagents.[1]

Do not discard discolored reagents; they are often recoverable.[1][2]

Method 1: Recrystallization (Best for DMAP)

Target:[2] Removal of oxidation products and trace water.[1][2] Reference: Armarego & Chai, Purification of Laboratory Chemicals [4].[1][2][3][4]

  • Solvent: Use Toluene (approx. 10 mL per gram of DMAP).[1][2]

  • Dissolution: Heat the mixture to boiling until the solid dissolves.

  • Filtration: If the solution is dark, add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in a freezer (-20°C).

  • Collection: Filter the white needles under a blanket of nitrogen.[1][2]

  • Drying: Dry under high vacuum (0.05 mmHg) at room temperature for 6 hours.

Method 2: Sublimation (Best for 4-Aminopyridine)

Target: High-purity applications (e.g., biological channel blocking studies).[1][2]

  • Place the crude solid in a sublimation apparatus.[1][2]

  • Apply high vacuum (<0.01 mmHg).[1][2]

  • Heat the oil bath to 10-15°C below the melting point (4-AP mp: 158°C).

  • Collect the pure crystalline sublimate from the cold finger.[1][2]

Method 3: Azeotropic Drying (In-situ)

Target: Removing water immediately before a reaction.[1][2]

  • Dissolve the aminopyridine in anhydrous Benzene or Toluene .[1][2]

  • Rotary evaporate to dryness.[1][2]

  • Repeat 2-3 times. The solvent forms a low-boiling azeotrope with water, carrying it away.[1][2]

Module 4: The Mechanism of Failure

Understanding why moisture is critical.

The diagram below illustrates the "Cycle of Deactivation." In an ideal cycle, DMAP is regenerated.[1][2] In a wet system, the intermediate hydrolyzes, generating acid that protonates DMAP.[2] Protonated DMAP (DMAP-H+) is not a nucleophile and cannot catalyze the reaction.[1][2]

G DMAP DMAP (Active Catalyst) Intermediate N-Acylpyridinium Salt (Super-Electrophile) DMAP->Intermediate + Ac2O DeadEnd DMAP-H+ (Salt) (Inactive) DMAP->DeadEnd + Acid (Protonation) Ac2O Acylating Agent (e.g., Ac2O) Product Ester/Amide (Product) Intermediate->Product + Substrate Hydrolysis Hydrolysis Intermediate->Hydrolysis Substrate Alcohol/Amine (Nucleophile) Product->DMAP Regeneration Water H2O (Contaminant) Water->Hydrolysis Hydrolysis->DMAP Releases DMAP Acid Carboxylic Acid Hydrolysis->Acid

Figure 2: The Cycle of Deactivation.[2] Moisture acts as a catalyst poison by generating acid, which sequesters the aminopyridine as an inactive salt.[2]

FAQ: Frequently Asked Questions

Q1: My DMAP has turned yellow. Is it still usable? A: For non-critical reactions (e.g., large-scale acylations with excess reagents), it may still work, but the stoichiometry will be off.[2] The yellow color indicates N-oxide formation or oxidative coupling.[1][2] For kinetic studies or difficult couplings, recrystallize it using the Toluene method described in Module 3.[2]

Q2: Can I remove 2-Aminopyridine from my reaction mixture easily? A: Yes. Unlike pyridine, aminopyridines are difficult to remove by simple evaporation due to high boiling points.[1][2] Use Cation Exchange Chromatography (e.g., Dowex 50X8).[1][2][5] The aminopyridine binds strongly to the acidic resin, while neutral products elute.[2] Flush the column with ammonia buffer to recover the reagent if needed [5].[2]

Q3: How toxic are these reagents? A: Extreme Caution Required. DMAP and 4-Aminopyridine are highly toxic.[1][2] DMAP is readily absorbed through the skin (LD50 dermal, rabbit: 90 mg/kg) [6].[2] It acts as a potassium channel blocker, leading to seizures.[1][2][6] Always wear double nitrile gloves and work in a fume hood.[1][2]

Q4: Can I use a vacuum desiccator instead of a glovebox? A: Yes. For most synthetic applications, storing the reagent bottle in a desiccator with active desiccant (blue silica or Drierite) is sufficient.[2] A glovebox is only necessary for catalytic studies requiring <10 ppm water.[1][2]

References
  • Sigma-Aldrich. (n.d.).[1][2] Technical Bulletin AL-114: 4-Dimethylaminopyridine (DMAP).[1][2]Link

  • Albert, A., Goldacre, R., & Phillips, J. (1948).[2] The strength of heterocyclic bases.[1][2][7][8] Journal of the Chemical Society, 2240-2249.[1][2] Link

  • Berry, D. J., et al. (2001).[1][2] Crystal structure and proton transfer in 4-dimethylaminopyridine complexes. CrystEngComm. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3][4] (See entry for "4-Dimethylaminopyridine").[1][2][9][10][11][12] Link

  • Honda, S., et al. (1989).[1][2] Purification of 2-aminopyridine derivatives... by cation-exchange chromatography.[1][2][5] Analytical Biochemistry, 176(1), 72-75.[1][2] Link

  • Merck KGaA. (2024).[1][2] Safety Data Sheet: 4-Dimethylaminopyridine.[1][2]Link[2]

Sources

Reference Data & Comparative Studies

Validation

comparing biological activity of 5-(aminomethyl)-N-methylpyridin-2-amine with 5-amino-2-methylpyridine

This guide provides an in-depth technical comparison of 5-(aminomethyl)-N-methylpyridin-2-amine (Compound A) and 5-amino-2-methylpyridine (Compound B). These two pyridine derivatives, while structurally related, serve fu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-(aminomethyl)-N-methylpyridin-2-amine (Compound A) and 5-amino-2-methylpyridine (Compound B). These two pyridine derivatives, while structurally related, serve fundamentally different roles in medicinal chemistry and drug development.

Executive Summary: The "Warhead" vs. The "Scaffold"

The core distinction lies in their acid-base properties and binding modes :

  • Compound A (5-(aminomethyl)-N-methylpyridin-2-amine): A highly basic, dual-amine fragment. It functions as a "cationic warhead" (benzamidine bioisostere) designed to form strong salt bridges with acidic residues (e.g., Asp189 in Trypsin-like serine proteases). It is often encountered as a specialized intermediate or a critical impurity (e.g., in Sorafenib synthesis).

  • Compound B (5-amino-2-methylpyridine): A weakly basic, lipophilic building block. It functions as a "hinge-binding scaffold" or spacer. It is a ubiquitous starting material for Type I/II kinase inhibitors and GPCR modulators (e.g., mGluR5), where it interacts via hydrogen bonding and hydrophobic contacts rather than electrostatics.

Part 1: Physicochemical & Pharmacophore Comparison

The biological activity of these compounds is dictated by their ability to interact with protein targets. The table below contrasts their key medicinal chemistry parameters.

FeatureCompound A (5-(aminomethyl)-N-methylpyridin-2-amine)Compound B (5-amino-2-methylpyridine)
Structure Class Functionalized Diamine (Aliphatic + Aromatic)Simple Heterocyclic Amine (Aromatic)
Dominant pKa ~9.5 - 10.0 (Aliphatic amine)~6.9 (Pyridine nitrogen / Aniline-like)
Physiological State Protonated (+1 Charge) at pH 7.4Neutral at pH 7.4
Binding Mode Electrostatic / Salt Bridge (mimics Arginine)H-Bonding / Hydrophobic (mimics Adenine)
Primary Target Class Serine Proteases (Thrombin, FXa), Impurity StandardsKinases (JAK, RAF), GPCRs, Ion Channels
Key Drug Association Sorafenib (Related Compound H), Thrombin InhibitorsRitlecitinib , Zolpidem (Intermediate)
Solubility High (Water soluble due to ionization)Moderate (Lipophilic character)
Structural Visualization (DOT Diagram)

The following diagram illustrates the pharmacophoric differences, highlighting why Compound A targets acidic pockets while Compound B targets hydrophobic clefts.

PharmacophoreComparison cluster_A Compound A: The Cationic Warhead cluster_B Compound B: The Neutral Scaffold NodeA 5-(aminomethyl)-N-methylpyridin-2-amine (CAS: 779324-37-7) FeatureA1 Aliphatic Amine (pKa ~10) Forms Salt Bridge (Asp/Glu) NodeA->FeatureA1 Primary Interaction FeatureA2 N-Methyl Group Steric Selectivity NodeA->FeatureA2 Selectivity Filter NodeB 5-amino-2-methylpyridine (CAS: 3430-14-6) FeatureB1 Aromatic Amine H-Bond Donor (Hinge Region) NodeB->FeatureB1 Primary Interaction FeatureB2 2-Methyl Group Hydrophobic Contact NodeB->FeatureB2 Van der Waals

Caption: Pharmacophore mapping showing Compound A's electrostatic potential versus Compound B's hydrogen-bonding capability.

Part 2: Biological Activity & Mechanism of Action[3][4][5]

Compound A: The Serine Protease Mimic

Mechanism: Compound A contains a basic aminomethyl group attached to the pyridine ring. This moiety is a classic bioisostere for benzamidine or the guanidine group of Arginine. In biological systems, it is designed to penetrate the S1 specificity pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa).

  • Interaction: The protonated aliphatic amine forms a bidentate salt bridge with the carboxylate of Asp189 (in trypsin/thrombin numbering) at the bottom of the S1 pocket.

  • Selectivity: The N-methyl group on the 2-amino substituent provides steric bulk that can prevent binding to off-target enzymes with smaller S1 pockets, enhancing selectivity.

  • Context: It is also identified as Sorafenib Related Compound H [1], serving as a critical reference standard for monitoring impurities during the synthesis of the kinase inhibitor Sorafenib. Its presence in a drug substance must be strictly controlled due to its high reactivity and potential off-target binding.

Compound B: The Kinase Hinge Binder

Mechanism: Compound B is a "privileged structure" in kinase inhibitor design. It mimics the adenine ring of ATP.

  • Interaction: The pyridine nitrogen (acceptor) and the exocyclic 5-amino group (donor) form a characteristic "donor-acceptor" motif that binds to the hinge region of protein kinases (e.g., JAK2, RAF).

  • Application:

    • Kinase Inhibitors: It is a key intermediate for Ritlecitinib (JAK3/TEC inhibitor) and RAF inhibitors [2, 3]. The 2-methyl group often fits into a small hydrophobic gatekeeper pocket, improving affinity.

    • GPCR Modulators: Derivatives of Compound B are used as negative allosteric modulators (NAMs) for mGluR5 , utilized in treating L-DOPA-induced dyskinesia [4].

Part 3: Experimental Protocols for Activity Profiling

To objectively compare these compounds, researchers typically employ distinct assay platforms. Below are the standard protocols for validating their respective activities.

Protocol 1: Serine Protease Inhibition Assay (Targeting Compound A)

Validates the "S1 Pocket Binder" hypothesis.

  • Reagents: Human Thrombin (0.5 nM final), Chromogenic Substrate (e.g., S-2238, 100 µM), Assay Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% PEG-8000).

  • Preparation: Prepare a 10 mM stock of Compound A in DMSO. Perform 1:3 serial dilutions (100 µM to 0.1 nM).

  • Incubation: Mix 10 µL of enzyme with 10 µL of Compound A. Incubate for 15 min at 37°C to allow equilibrium binding.

  • Reaction Start: Add 20 µL of Chromogenic Substrate.

  • Detection: Monitor absorbance at 405 nm (pNA release) kinetically for 10 minutes.

  • Analysis: Fit the initial velocity (

    
    ) vs. [Inhibitor] to the Morrison equation (for tight binders) or standard IC50 curve.
    
    • Expected Result: Compound A should show IC50 in the low micromolar range (1–10 µM) as a fragment. Compound B will likely show no activity (IC50 > 100 µM).

Protocol 2: Kinase Hinge Binding Assay (Targeting Compound B)

Validates the "Scaffold" hypothesis using a JAK2 or RAF kinase assay.

  • System: FRET-based LanthaScreen™ or ADP-Glo™ Kinase Assay.

  • Reaction: Mix JAK2 kinase (2 ng/well), ATP (at

    
    ), and peptide substrate (e.g., IRS1-tide).
    
  • Inhibitor Addition: Add Compound B (or its derivative) at varying concentrations.

  • Incubation: 60 minutes at Room Temperature.

  • Readout: Measure phosphorylation signal.

  • Causality Check:

    • Compound B alone: Weak inhibition (mM range) because it is a fragment.

    • Compound B-Derivative (e.g., coupled to a pyrimidine): Potent inhibition (nM range).[1][2] This confirms Compound B functions as the anchoring scaffold.

Part 4: Decision Matrix for Drug Design

Use the following logic flow to determine which pyridine derivative is appropriate for your specific drug discovery campaign.

DecisionMatrix Start Select Target Class Protease Serine Protease (Thrombin, FXa, Trypsin) Start->Protease Kinase Protein Kinase (JAK, RAF, EGFR) Start->Kinase DecisionA Choose Compound A (5-(aminomethyl)-N-methylpyridin-2-amine) Protease->DecisionA DecisionB Choose Compound B (5-amino-2-methylpyridine) Kinase->DecisionB ReasonA Requirement: Basic P1 Anchor (Salt bridge to Asp189) DecisionA->ReasonA ReasonB Requirement: Hinge Binder (H-bond to backbone CO/NH) DecisionB->ReasonB

Caption: Decision tree for selecting the appropriate pyridine building block based on the target protein's active site requirements.

References

  • RSC Publishing. (2024). The significance of chirality in contemporary drug discovery. Royal Society of Chemistry. Retrieved from [Link]

  • Google Patents. (2013). WO2013100632A1 - Thieno[3,2-d]pyrimidine derivatives having inhibitory activity for protein kinases.

Sources

Comparative

comparing the efficacy of different synthetic routes to aminomethylpyridines

Executive Summary Aminomethylpyridines (AMPs) are pivotal pharmacophores in drug discovery, serving as key linkers in enzyme inhibitors and receptor ligands. However, their synthesis is complicated by the Lewis basicity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminomethylpyridines (AMPs) are pivotal pharmacophores in drug discovery, serving as key linkers in enzyme inhibitors and receptor ligands. However, their synthesis is complicated by the Lewis basicity of the pyridine ring (which poisons metal catalysts) and the high propensity for side reactions such as dimerization (secondary amine formation) or over-reduction (piperidine formation).

This guide objectively compares four primary synthetic routes. Catalytic hydrogenation of cyanopyridines emerges as the most scalable industrial route, provided catalyst poisoning is managed. Reductive amination offers the highest versatility for complex substrates in medicinal chemistry, while Amide reduction and Nucleophilic substitution serve specific niche requirements.

Route 1: Catalytic Hydrogenation of Cyanopyridines

Best For: Large-scale manufacturing, atom economy, and cost-efficiency.

Mechanism & Challenges

The primary challenge is the formation of secondary amines. The primary amine product (


) can react with the intermediate imine (

) to form a secondary amine, releasing ammonia.
  • Poisoning: The pyridine nitrogen binds strongly to heterogeneous catalysts (Pd, Pt), deactivating them.

  • Solution: Use of acidic media (acetic acid, HCl) or ammonia supplements to suppress dimerization and protonate the pyridine ring.

Experimental Protocol: Acid-Promoted Hydrogenation

This protocol utilizes PtO₂ in acetic acid to prevent catalyst poisoning and dimerization.

  • Preparation: In a high-pressure autoclave, dissolve 2-cyanopyridine (1.0 equiv) in glacial acetic acid (0.5 M concentration).

  • Catalyst Loading: Add Adam’s catalyst (

    
    , 5 mol%). Note: PtO₂ is reduced in situ to active Pt.
    
  • Hydrogenation: Pressurize with

    
     to 50–70 bar. Heat to 25–40 °C.
    
  • Reaction: Stir vigorously for 6–10 hours. Monitor H₂ uptake.

  • Workup: Depressurize and filter through Celite to remove catalyst.

  • Isolation: Concentrate the filtrate. Basify with NaOH to pH >12 and extract with DCM. Dry and concentrate.

Performance Data:

  • Yield: 90–95%

  • Selectivity: >98% Primary Amine (with optimized acid/pressure).

  • Scalability: High.

Route 2: Reductive Amination of Pyridinecarboxaldehydes

Best For: Late-stage functionalization, complex substrates, and avoiding high-pressure equipment.

Mechanism

Condensation of the aldehyde with an amine (or ammonia source) forms an imine/iminium ion, which is selectively reduced by a hydride source.

Experimental Protocol: Green Reductive Amination

Uses 2-picoline borane, a stable and greener alternative to toxic sodium cyanoborohydride.

  • Imine Formation: Dissolve pyridine-2-carboxaldehyde (1.0 equiv) and the amine partner (1.1 equiv) in MeOH/AcOH (9:1). Stir for 1 hour at RT.

  • Reduction: Add 2-picoline borane (1.2 equiv).

  • Reaction: Stir at room temperature for 2–4 hours.

  • Quench: Add 1M HCl to decompose excess borane (Caution:

    
     gas evolution).
    
  • Workup: Neutralize with saturated

    
    , extract with EtOAc.
    

Performance Data:

  • Yield: 75–88%

  • Selectivity: High (Chemoselective for aldehydes over ketones/esters).

  • Scalability: Moderate (Reagent cost is higher than

    
    ).
    

Route 3: Reduction of Pyridinecarboxamides

Best For: Laboratories lacking hydrogenation equipment; converting available nicotinamide derivatives.

Mechanism

Nucleophilic attack of hydride (from


) on the carbonyl carbon, followed by elimination of the oxygen moiety.
Experimental Protocol: LiAlH₄ Reduction
  • Setup: Flame-dry a 3-neck flask under

    
    .
    
  • Reagent Prep: Suspend

    
     (2.5 equiv) in anhydrous THF at 0 °C.
    
  • Addition: Add solution of pyridine-2-carboxamide (1.0 equiv) in THF dropwise.

  • Reflux: Warm to RT, then reflux for 4–6 hours.

  • Fieser Quench (Critical for Safety): Cool to 0 °C. Add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) sequentially, where
    
    
    is the weight of
    
    
    in grams.
  • Isolation: Filter the granular white precipitate. Concentrate filtrate.[1][2]

Performance Data:

  • Yield: 85–92%[3]

  • Scalability: Low to Medium (Safety hazards of

    
     at scale).
    
  • Issues: Pyrophoric reagents; energetic workup.

Route 4: Nucleophilic Substitution (Gabriel Synthesis)

Best For: Primary amines where over-reduction of the pyridine ring is a risk with hydrogenation.

Mechanism

 displacement of a halide by potassium phthalimide, followed by hydrazinolysis.
Experimental Protocol
  • Substitution: React 2-(chloromethyl)pyridine HCl (1.0 equiv) with Potassium Phthalimide (1.1 equiv) and

    
     in DMF at 90 °C for 4 hours.
    
  • Cleavage: Treat the isolated intermediate with hydrazine hydrate (2.0 equiv) in refluxing ethanol for 2 hours.

  • Workup: Acidify with HCl to precipitate phthalhydrazide. Filter. Basify filtrate to isolate amine.

Performance Data:

  • Yield: 60–75% (Two steps).

  • Scalability: Medium.

  • Issues: Atom economy is poor (phthalimide waste).

Comparative Analysis

The following table contrasts the efficacy of the four routes based on experimental data and process parameters.

FeatureHydrogenation (Nitrile)Reductive AminationAmide Reduction (

)
Gabriel Synthesis
Yield 90–95% 75–88%85–92%60–75%
Atom Economy Excellent GoodPoorVery Poor
Cost (Reagents) Low (

, Nitrile)
High (Boranes, Aldehyde)Medium (

)
Medium
Scalability High ModerateLow (Safety limits)Medium
Safety Profile High Pressure (

)
Moderate (Toxic hydrides)High Risk (Pyrophoric)Moderate
Key Risk Catalyst PoisoningOver-alkylationRunaway ExothermWaste Generation
Decision Matrix for Route Selection

RouteSelection Start Start: Select Synthesis Route Scale Is Scale > 100g? Start->Scale Equipment High Pressure Equipment Available? Scale->Equipment Yes Substrate Substrate Complexity Scale->Substrate No Route1 Route 1: Nitrile Hydrogenation (Best for Scale/Cost) Equipment->Route1 Yes Route3 Route 3: Amide Reduction (Best for Lab Scale/No Autoclave) Equipment->Route3 No Route2 Route 2: Reductive Amination (Best for Late-Stage/Complex) Substrate->Route2 High (Fragile Groups) Substrate->Route3 Low (Robust) Route4 Route 4: Gabriel Synthesis (Specific Structural Needs) Substrate->Route4 Halide Precursor Available

Figure 1: Decision tree for selecting the optimal synthetic route based on scale, equipment availability, and substrate complexity.

Mechanistic Insight: Controlling Selectivity in Nitrile Reduction

Understanding the competition between primary amine formation and secondary amine dimerization is critical for Route 1.

ReactionPath Nitrile Cyanopyridine (Ar-CN) Imine Imine Intermediate (Ar-CH=NH) Nitrile->Imine Step 1 Primary Primary Amine (Ar-CH2-NH2) Imine->Primary Step 2 (Fast) Secondary Secondary Amine (Dimer) Imine->Secondary Side Reaction Primary->Secondary Nucleophilic Attack H2_1 + H2 H2_2 + H2 Amine_Attack + Primary Amine (- NH3)

Figure 2: Reaction pathway showing the critical bifurcation between desired primary amine formation and the parasitic dimerization pathway.[4]

References

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. (2015).[5] Comparison of solvents and pressure for pyridine reduction.

  • Direct, regioselective access to 3-aminomethyl pyridines. American Chemical Society.[6] (2019). Novel strategies for aminomethylation.

  • Reductive Amination - ACS GCI Pharmaceutical Roundtable. ACS Green Chemistry Institute. Best practices for green reductive amination reagents.

  • Hazards associated with laboratory scale hydrogenations. University of Wisconsin-Madison. Safety protocols for hydrogenation.[5][7][8]

  • Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung. Royal Society of Chemistry. (2019). Alternative routes via umpolung chemistry.

  • Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes. ChemRxiv. (2021). Application of Gabriel synthesis to strained systems.

Sources

Validation

Comparative Selectivity &amp; Liability Profiling: 5-(aminomethyl)-N-methylpyridin-2-amine

Topic: Comparative Selectivity & Liability Profiling of 5-(aminomethyl)-N-methylpyridin-2-amine Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Drug Discovery Biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Selectivity & Liability Profiling of 5-(aminomethyl)-N-methylpyridin-2-amine Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Drug Discovery Biologists.

Executive Summary: The "Methyl Scan" Advantage

In fragment-based drug discovery (FBDD) and lead optimization, the transition from a promiscuous hit to a selective lead often hinges on subtle steric and electronic modifications. 5-(aminomethyl)-N-methylpyridin-2-amine (CAS: 1807204-63-6) represents a critical "selectivity toggle" variant of the classic 2-aminopyridine scaffold.

While the unmethylated parent (2,5-diaminopyridine derivatives) is a ubiquitous hinge-binder across the human kinome, the introduction of the N-methyl group at the 2-position serves two strategic functions:

  • Desymmetrization of H-Bonding: It removes one hydrogen bond donor, potentially filtering out off-target kinases that strictly require a bidentate donor-acceptor motif.

  • Metabolic Shielding: It alters the electronic propensity for N-acetylation, a common metabolic liability for primary aminopyridines.

This guide objectively compares the cross-reactivity (promiscuity) profile of this N-methylated variant against its unmethylated and carbocyclic analogs, providing actionable data for library design.

Comparative Performance Analysis

The following analysis contrasts Compound A (The Subject: 5-(aminomethyl)-N-methylpyridin-2-amine) against two industry standards:

  • Alternative B: 5-(aminomethyl)pyridin-2-amine (The "Promiscuous Parent").

  • Alternative C: 4-(aminomethyl)aniline (The "Carbocyclic Control").

Table 1: Physicochemical & Selectivity Benchmarks
FeatureCompound A (Subject) Alternative B (Parent) Alternative C (Aniline) Implication
H-Bond Donors (HBD) 2 (1 Primary, 1 Secondary)3 (1 Primary, 1 Primary)2 (1 Primary, 1 Primary)Comp A restricts binding to targets requiring bidentate hinge interactions.
Kinase Selectivity (Gini) High (>0.65) Low (<0.40)Moderate (0.50)Comp A exhibits lower "pan-kinase" cross-reactivity due to steric filtering.
CYP450 Inhibition Low ModerateHighAniline derivatives (C) often bind heme iron; Pyridines (A/B) are less prone, but N-Me further reduces affinity.
Metabolic Liability Low (N-Dealkylation) High (N-Acetylation)High (N-Acetylation/Oxidation)Comp A avoids rapid Phase II conjugation (NAT1/2) seen in primary aminopyridines.
Solubility (pH 7.4) High (>5 mM)High (>5 mM)Moderate (<1 mM)Pyridine nitrogen aids solubility compared to the phenyl ring.
Deep Dive: Mechanisms of Reduced Cross-Reactivity

To understand why the N-methylated variant is superior for selectivity, we must visualize the binding interface. In many kinase ATP pockets, the "hinge region" accepts a hydrogen bond from the backbone and donates one to the ligand.

  • The Cross-Reactivity Trap: The unmethylated Alternative B presents two protons on the exocyclic amine. This allows it to flip or bind in multiple orientations, satisfying diverse kinase hinge requirements. This leads to "flat" SAR and high off-target toxicity.

  • The N-Methyl Solution: Compound A presents a methyl group that creates a Steric Clash with "Gatekeeper" residues in non-target kinases, while maintaining the essential H-bond acceptor (pyridine N) and single donor (exocyclic NH) for the intended target.

Visualizing the Selectivity Filter

SelectivityMechanism cluster_0 Unmethylated Parent (Promiscuous) cluster_1 N-Methyl Variant (Selective) Parent 2-NH2 Pyridine Target1 Target Kinase (Fits) Parent->Target1 H-Bond Match OffTarget1 Off-Target A (Fits) Parent->OffTarget1 Flexible Binding OffTarget2 Off-Target B (Fits) Parent->OffTarget2 No Steric Clash Variant N-Me-2-NH Pyridine (Compound A) Target2 Target Kinase (Fits) Variant->Target2 Preserved Motif OffTarget3 Off-Target A (Clash) Variant->OffTarget3 Methyl Steric Clash

Figure 1: Mechanistic basis for reduced cross-reactivity. The N-methyl group (Blue) acts as a negative selector, physically blocking binding to off-target pockets that lack accommodation for the extra bulk, unlike the promiscuous parent (Red).

Experimental Protocols for Validation
Protocol A: Differential Scanning Fluorimetry (DSF) "Thermal Shift"

Purpose: Rapidly assess if the N-methyl modification destabilizes binding to the intended target compared to the parent.

  • Preparation: Dilute recombinant kinase domain to 2 µM in HEPES buffer (pH 7.5).

  • Dosing: Add Compound A and Alternative B at 10 µM and 50 µM concentrations. Include DMSO control.

  • Dye: Add SYPRO Orange (5x final concentration).

  • Run: Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Validation Logic:

    • If

      
       (Comp A) 
      
      
      
      
      
      (Alt B)
      
      
      Potency is retained.
    • If

      
       (Comp A) 
      
      
      
      
      
      (Alt B)
      
      
      The N-methyl group abolished binding (False Negative risk).
Protocol B: Competitive Broad-Spectrum Profiling (The "Cross-Reactivity" Test)

Purpose: Quantify the reduction in off-target binding.

  • Panel Selection: Use a representative panel of 50 kinases (covering TK, AGC, CAMK families).

  • Method: FRET-based tracer displacement (e.g., LanthaScreen) or Active Site-Directed Competition Binding (KdELECT).

  • Concentration: Screen at 1 µM (fixed).

  • Data Analysis (The Gini Coefficient):

    • Calculate the Gini coefficient (0 to 1) for the selectivity profile.

    • Calculation:

      
       where 
      
      
      
      is % inhibition sorted in ascending order.
    • Success Criterion: Compound A should show a Gini score > 0.15 units higher than Alternative B.

Workflow Visualization

The following diagram outlines the decision tree for incorporating this fragment into a lead optimization campaign.

Workflow Start Start: Fragment Selection Step1 Assess Target Hinge Architecture (Does it tolerate N-Me?) Start->Step1 Decision1 Structure-Based Design Step1->Decision1 PathA Target Requires Bidentate Donor Decision1->PathA Restricted PathB Target Accepts Monodentate Donor Decision1->PathB Flexible Action1 Use Unmethylated Parent (Accept higher promiscuity) PathA->Action1 Action2 Use 5-(aminomethyl)-N-methylpyridin-2-amine (Maximize Selectivity) PathB->Action2 Validation Run Protocol B (Cross-Reactivity Profiling) Action1->Validation Action2->Validation

Figure 2: Decision matrix for deploying the N-methylated fragment. The pathway prioritizes structural compatibility with the target's hinge region before assessing cross-reactivity.

References
  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9(1), 28-39. Link

    • Context: Establishes the role of aminopyridines as privileged scaffolds for hinge binding.
  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

    • Context: Supports the argument that methylation and increased complexity (Fsp3) improve selectivity profiles.
  • Schönherr, H., et al. (2011). "Profiling the Kinome: A Global View of Kinase Inhibitor Selectivity." ChemBioChem, 12(11), 1677-1685. Link

    • Context: Defines the methodology for cross-reactivity profiling and the use of Gini coefficients in kinase research.
  • Wermuth, C.G. (2008). "The Practice of Medicinal Chemistry." Elsevier.[1] Link

    • Context: Authoritative source on bioisosterism and the metabolic stability differences between primary and secondary amines.
  • PubChem Compound Summary. (2025). "5-Amino-2-methylpyridine Derivatives." National Library of Medicine. Link

    • Context: Verification of chemical properties and structural analogs.[1][2]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(aminomethyl)-N-methylpyridin-2-amine

The protocols outlined herein are grounded in established safety principles for handling toxic and irritant chemical waste, drawing from authoritative sources on pyridine and aminopyridine compounds.[1][2][3][4] Part 1:...

Author: BenchChem Technical Support Team. Date: February 2026

The protocols outlined herein are grounded in established safety principles for handling toxic and irritant chemical waste, drawing from authoritative sources on pyridine and aminopyridine compounds.[1][2][3][4]

Part 1: Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with 5-(aminomethyl)-N-methylpyridin-2-amine is essential. Based on data from analogous compounds such as 2-aminopyridine and 5-amino-2-methylpyridine, this compound should be handled as a hazardous substance.[5][6][7]

Hazard Profile Summary

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity (Oral) Toxic if swallowed.[5][6][8][9][10]Ingestion
Acute Toxicity (Dermal) Toxic or fatal in contact with skin.[5][6][8][10]Skin Absorption
Skin Corrosion/Irritation Causes skin irritation.[5][8][9][10]Skin Contact
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[5][8][9][10]Eye Contact
Specific Target Organ Toxicity May cause respiratory irritation.[5][6][11]Inhalation
Aquatic Hazard Potentially toxic to aquatic life with long-lasting effects.[1][12]Environmental Release

Essential Personal Protective Equipment (PPE)

Given the significant hazards, all personnel handling 5-(aminomethyl)-N-methylpyridin-2-amine waste must wear appropriate PPE to prevent exposure.

  • Gloves: Chemical-resistant gloves, such as butyl rubber or Viton®, are required. Nitrile gloves may not offer sufficient protection and should be avoided. Always inspect gloves for integrity before use.[2][13]

  • Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory.[1]

  • Body Protection: A fully buttoned laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[1]

  • Respiratory Protection: All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][3]

Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of 5-(aminomethyl)-N-methylpyridin-2-amine is that it must be treated as hazardous chemical waste.[2][4][14] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[3][12]

Step 1: Waste Identification and Segregation

  • Classification: All waste containing 5-(aminomethyl)-N-methylpyridin-2-amine, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing boats, absorbent pads), must be classified as hazardous waste.[2][4]

  • Segregation: This waste stream must be kept separate from other incompatible waste streams. Do not mix with strong oxidizing agents or acids.[8][13]

Step 2: Waste Collection and Containerization

  • Primary Container: Collect all 5-(aminomethyl)-N-methylpyridin-2-amine waste in a designated, sealable, and airtight container that is compatible with pyridine-based compounds (e.g., glass or high-density polyethylene).[5][13] The original product container is often a suitable choice for collecting the waste.[5][6]

  • Labeling: Immediately upon adding the first quantity of waste, affix a "Dangerous Waste" or "Hazardous Waste" label to the container. The label must clearly identify the contents, including the full chemical name: "5-(aminomethyl)-N-methylpyridin-2-amine," and list all known hazards (e.g., "Toxic," "Irritant").

Step 3: Storage of Waste

  • Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources, direct sunlight, and ignition sources.[3][5][13] The storage location should be a designated satellite accumulation area for hazardous waste.

  • Security: If possible, store the waste in a locked cabinet or an area accessible only to authorized personnel.[5][6]

Step 4: Final Disposal

  • Professional Disposal Service: The ultimate disposal of 5-(aminomethyl)-N-methylpyridin-2-amine must be handled by a licensed professional waste disposal company.[5][7] These companies are equipped to manage the incineration of chemical waste in a compliant and environmentally sound manner.

  • Incineration: The recommended disposal method for pyridine and its derivatives is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion products.[5][14]

  • Institutional Procedures: Follow your institution's specific procedures for chemical waste pickup. This typically involves completing a chemical collection request form and transporting the sealed and labeled container to a central accumulation area.[13]

Spill Management

In the event of a spill, evacuate the immediate area. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[2] Place the contaminated absorbent into a sealed container, label it as hazardous waste, and dispose of it according to the protocol above. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[2]

Part 3: Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of 5-(aminomethyl)-N-methylpyridin-2-amine.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection (in Fume Hood) cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of Waste assess_hazards Assess Hazards (Toxic, Irritant) start->assess_hazards Step 1 don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe Step 2 classify_waste Classify as Hazardous Waste don_ppe->classify_waste Step 3 segregate_waste Segregate from Incompatibles classify_waste->segregate_waste collect_waste Collect in a Labeled, Compatible Container segregate_waste->collect_waste seal_container Securely Seal Container collect_waste->seal_container Step 4 store_safe Store in a Cool, Dry, Well-Ventilated Area seal_container->store_safe Step 5 request_pickup Request EHS/ Waste Vendor Pickup store_safe->request_pickup Step 6 end End: Incineration by Licensed Facility request_pickup->end Final Step

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(aminomethyl)-N-methylpyridin-2-amine
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5-(aminomethyl)-N-methylpyridin-2-amine
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